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Core Science & Biosynthesis

Foundational

7,7-dimethyl-2-azaspiro[4.5]decan-3-one chemical structure and properties

An In-Depth Technical Guide to 7,7-dimethyl-2-azaspiro[4.5]decan-3-one: Structure, Properties, and Therapeutic Potential Authored by: A Senior Application Scientist This guide offers a comprehensive technical overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 7,7-dimethyl-2-azaspiro[4.5]decan-3-one: Structure, Properties, and Therapeutic Potential

Authored by: A Senior Application Scientist

This guide offers a comprehensive technical overview of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one, a spirocyclic compound with significant potential in medicinal chemistry. While specific research on this particular derivative is emerging, this document synthesizes available data with insights from the broader class of azaspiro[4.5]decane analogs to provide a valuable resource for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and explore its promising applications in modern drug discovery.

The Azaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry

The azaspiro[4.5]decane ring system is a highly valued structural motif in the design of novel therapeutics. Its inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic compounds. This unique architecture allows for precise spatial orientation of functional groups, leading to enhanced target selectivity and improved pharmacokinetic profiles.[1] Derivatives of this scaffold have shown considerable promise in diverse therapeutic areas, particularly oncology and neuroscience.[1][2]

7,7-dimethyl-2-azaspiro[4.5]decan-3-one is a specific analog within this class, featuring a gem-dimethyl substitution on the cyclohexane ring. While detailed experimental data for this compound is not extensively documented in publicly available literature, its structural features suggest it as a valuable building block for creating novel chemical entities with potentially unique biological activities.

Chemical Structure and Physicochemical Properties

The defining feature of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is its spirocyclic core, where a pyrrolidinone ring and a dimethyl-substituted cyclohexane ring share a single carbon atom.

Chemical Identifiers
PropertyValueSource
CAS Number 196608-85-2[3]
Molecular Formula C11H19NO[3]
Molecular Weight 181.279 g/mol [3]
SMILES CC1(C)CCCC2(CNC(=O)C2)C1[3]
InChI InChI=1/C11H19NO/c1-10(2)4-3-5-11(7-10)6-9(13)12-8-11/h3-8H2,1-2H3,(H,12,13)[3]
Structural Elucidation

The structure of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is presented below. The gem-dimethyl group at the C7 position of the cyclohexane ring is a key feature that can influence the molecule's lipophilicity and its interaction with biological targets.

G start Starting Materials: 3,3-Dimethylcyclohexanone and a suitable nitrogen-containing reagent step1 Condensation Reaction (e.g., Strecker or related synthesis) start->step1 step2 Formation of an aminonitrile or related intermediate step1->step2 step3 Hydrolysis and Intramolecular Cyclization step2->step3 end 7,7-dimethyl-2-azaspiro[4.5]decan-3-one step3->end

Figure 2: A conceptual workflow for the synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

Representative Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of a 2-azaspiro[4.5]decan-3-one derivative, which could be adapted for the target molecule.

  • Step 1: Synthesis of 1-(cyanomethyl)cyclohexan-1-amine.

    • To a solution of 3,3-dimethylcyclohexanone in a suitable solvent (e.g., methanol), add potassium cyanide and ammonium chloride.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Step 2: Hydrolysis and Lactamization.

    • Dissolve the crude aminonitrile in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and an organic cosolvent (e.g., acetic acid).

    • Heat the mixture to reflux for 12-24 hours.

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to pH 7-8.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford the pure 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

Potential Applications in Drug Development

The broader class of azaspiro[4.5]decane derivatives has demonstrated a wide range of biological activities, suggesting that 7,7-dimethyl-2-azaspiro[4.5]decan-3-one could be a valuable scaffold for developing novel therapeutics.

Therapeutic Targets and Indications
Therapeutic TargetPotential ApplicationReference
Sigma-1 (σ1) ReceptorsNeuroprotection, Psychiatric Disorders[1]
M1 Muscarinic Acetylcholine ReceptorsCognitive Enhancement (e.g., Alzheimer's Disease)[1][2]
TYK2/JAK1 KinasesInflammatory Diseases[1]
RIPK1 KinaseModulation of Necroptosis and Inflammation[1]
Kinases (general)Oncology[4]
Opioid Receptors (μ and ORL1)Analgesia[5]
Viral Replication MachineryAntiviral Therapy (e.g., Coronavirus)[6][7]

The rigid spirocyclic nature of these compounds is thought to be a key contributor to their biological activities by providing conformational constraint, which can lead to higher binding affinity and selectivity for their targets. [8]

Illustrative Signaling Pathway: M1 Muscarinic Receptor Activation

Compounds containing the 1-oxa-8-azaspiro[4.5]decane scaffold have been shown to act as agonists at the M1 muscarinic acetylcholine receptor. [2]This G-protein coupled receptor (GPCR) plays a crucial role in cognitive function. [2]

G ligand Azaspiro[4.5]decane Derivative (Agonist) receptor M1 Muscarinic Receptor (GPCR) ligand->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Increased Intracellular Ca2+ ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses (e.g., Neuronal Excitability, Synaptic Plasticity) ca_release->cellular_response pkc->cellular_response

Figure 3: Simplified signaling cascade of the M1 muscarinic acetylcholine receptor, a potential target for azaspiro[4.5]decane derivatives.

Conclusion

7,7-dimethyl-2-azaspiro[4.5]decan-3-one represents a promising, yet underexplored, chemical entity within the medicinally relevant class of azaspiro[4.5]decanes. Its rigid, three-dimensional structure provides a robust scaffold for the development of novel therapeutic agents with potentially enhanced selectivity and favorable pharmacokinetic properties. While further research is needed to fully elucidate the specific biological activities and therapeutic applications of this particular derivative, the extensive investigation into analogous compounds suggests significant potential in areas such as neurodegenerative diseases, inflammatory disorders, and oncology. This guide provides a foundational understanding for researchers and drug development professionals to inspire further exploration into this intriguing molecule and its derivatives.

References

  • Molport. 7,7-dimethyl-2-azaspiro[4.5]decan-3-one. Available from: [Link]

  • Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Available from: [Link]

  • PMC. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Available from: [Link]

  • PubChem. 2-Azaspiro(4.5)decan-3-one. Available from: [Link]

  • HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available from: [Link]

  • Google Patents. SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • PubMed. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Available from: [Link]

Sources

Exploratory

The Architecture of 3D Chemical Space: A Technical Whitepaper on 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one

Executive Summary In contemporary drug discovery, the transition from planar, two-dimensional aromatic scaffolds to three-dimensional, spirocyclic architectures has become a defining strategy to reduce clinical attrition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from planar, two-dimensional aromatic scaffolds to three-dimensional, spirocyclic architectures has become a defining strategy to reduce clinical attrition rates. This paradigm shift, often termed "escaping from flatland," relies on building blocks that offer high fractions of sp³-hybridized carbons ( Fsp3​ ).

7,7-Dimethyl-2-azaspiro[4.5]decan-3-one (CAS: 196608-85-2) represents a premier example of such an advanced intermediate[1]. Featuring a rigid spiro-fused bicyclic system comprising a cyclohexane ring and a pyrrolidinone (lactam) ring, this compound provides exceptional conformational restriction. The strategic placement of a gem-dimethyl group at the 7-position further locks the cyclohexane moiety into a stable chair conformation, creating a highly specific steric vector for target engagement. This whitepaper details the physicochemical properties, structural advantages, and experimental protocols associated with this critical pharmacophore building block.

Physicochemical Profiling & Structural Dynamics

The physicochemical profile of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one makes it an ideal starting material for central nervous system (CNS) and metabolic drug targets. The spirocyclic core inherently disrupts crystal lattice packing, which typically results in improved thermodynamic solubility compared to planar analogs of similar molecular weight.

Quantitative Molecular Descriptors

The following table summarizes the core physicochemical parameters of the compound[1]:

ParameterValuePharmacological Significance
CAS Number 196608-85-2Unique chemical identifier.
Molecular Formula C₁₁H₁₉NODictates baseline mass and elemental composition.
Molecular Weight 181.28 g/mol Low MW allows for extensive downstream derivatization while remaining within Lipinski's Rule of 5.
SMILES CC1(C)CCCC2(CNC(=O)C2)C1Topological representation for in silico screening.
Hydrogen Bond Donors 1 (Lactam N-H)Facilitates directed hydrogen bonding with target residues.
Hydrogen Bond Acceptors 1 (Lactam C=O)Acts as a strong dipole for interaction with kinase/enzyme hinge regions.
Topological Polar Surface Area (tPSA) ~29.1 ŲHighly favorable for blood-brain barrier (BBB) penetration.
The "Escape from Flatland" Advantage

The spiro[4.5]decane core provides a rigid, orthogonal relationship between the two constituent rings.

  • Metabolic Stability: The lack of benzylic or highly activated aromatic C-H bonds renders the core highly resistant to cytochrome P450-mediated oxidative metabolism.

  • Vectorial Trajectory: The lactam nitrogen serves as an ideal synthetic handle for N -alkylation or cross-coupling, allowing medicinal chemists to project substituents into distinct spatial quadrants that flat molecules cannot reach.

Pharmacological Applications: BCAT Inhibition

One of the most prominent applications of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one derivatives is in the development of inhibitors for Branched-Chain Amino Acid-Dependent Aminotransferase (BCAT) [2]. BCAT enzymes (BCAT1 and BCAT2) are responsible for the transamination of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine), a critical step in cellular metabolism that is often hijacked by neoplastic cells (e.g., in glioblastoma) and is implicated in diabetic retinopathy[2].

By functionalizing the lactam nitrogen of the spirocycle, researchers have synthesized potent, competitive inhibitors that occupy the BCAT active site, thereby starving hypermetabolic cells of BCAA-derived energy and signaling metabolites.

Pathway BCAA BCAAs (Leu, Ile, Val) BCAT BCAT Enzyme (Target) BCAA->BCAT Substrate binding BCKA BCKAs (Keto Acids) TCA TCA Cycle (Energy) BCKA->TCA Oxidation Glutamate Glutamate BCAT->BCKA Transamination BCAT->Glutamate Byproduct Inhibitor Spirocyclic Inhibitor Inhibitor->BCAT Competitive Blockade

Figure 1: Mechanism of BCAT enzyme inhibition by spirocyclic derivatives.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for the characterization and utilization of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

Protocol: LC-MS/MS Characterization and Purity Assessment

Because this compound is utilized as an advanced intermediate, confirming its purity and structural identity is paramount before downstream synthesis.

Rationale: The lactam moiety ionizes efficiently in positive Electrospray Ionization (ESI+) due to protonation of the carbonyl oxygen/nitrogen system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes; hold at 95% B for 1.0 minute; re-equilibrate at 5% B for 1.0 minute.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Detection: Monitor the [M+H]+ ion at m/z 182.2.

  • Validation: Ensure the principal peak accounts for >98% of the Total Ion Chromatogram (TIC) area. The presence of a sharp, symmetrical peak validates the absence of degradation products (such as ring-opened amino acids).

Workflow Prep 1. Sample Preparation (1 µg/mL in 50:50 H2O:MeCN + 0.1% FA) LC 2. UHPLC Separation (C18 Column, 5-95% Gradient) Prep->LC Ionization 3. ESI+ Ionization (Capillary: 3.5 kV, 350°C) LC->Ionization MS 4. Mass Detection (Monitor [M+H]+ at m/z 182.2) Ionization->MS Data 5. Data Analysis (TIC Integration, >98% Purity) MS->Data

Figure 2: Step-by-step analytical workflow for LC-MS/MS purity assessment.

Protocol: Thermodynamic Solubility Profiling

Rationale: Understanding the thermodynamic solubility of the spirocycle in aqueous buffers is critical for optimizing reaction conditions in aqueous-organic mixtures and predicting the developability of downstream analogs.

Step-by-Step Methodology:

  • Equilibration: Add an excess amount of solid 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (approx. 10 mg) to a glass vial containing 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Agitation: Seal the vial and agitate on an orbital shaker at 300 RPM for exactly 24 hours at a constant temperature of 25.0 ± 0.5 °C. Causality: 24 hours ensures the system transitions from kinetic dissolution to a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Carefully extract the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant by a factor of 100 in mobile phase and analyze via HPLC-UV (using a pre-established calibration curve at 210 nm, as the lactam lacks strong chromophores at higher wavelengths).

Conclusion

7,7-Dimethyl-2-azaspiro[4.5]decan-3-one is a highly versatile, conformationally restricted building block that exemplifies modern medicinal chemistry's trajectory toward 3D chemical space. Its unique physicochemical properties—driven by the spiro-fusion and gem-dimethyl substitution—impart superior metabolic stability and precise spatial projection of functional groups. As demonstrated by its utility in synthesizing BCAT inhibitors, mastering the analytical and synthetic handling of this scaffold is essential for researchers aiming to develop next-generation therapeutics for metabolic and neurological disorders.

References

  • Molport. "7,7-dimethyl-2-azaspiro[4.5]decan-3-one (Molport-024-726-333)". Molport Database.
  • Sigma-Aldrich. "7,7-dimethyl-2-azaspiro[4.5]decan-3-one | CAS 196608-85-2". Sigma-Aldrich Catalog.
  • Google Patents. "CN1626069A / US9422224B2 - Inhibitors of branched-chain amino acid-dependent aminotransferase and their use". Google Patents Database.

Sources

Foundational

Unveiling the In Vitro Mechanism of Action of 7,7-Dimethyl-2-azaspirodecan-3-one: A Technical Whitepaper

Unveiling the In Vitro Mechanism of Action of 7,7-Dimethyl-2-azaspiro[1]decan-3-one: A Technical Whitepaper Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Intracellular target engage...

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Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the In Vitro Mechanism of Action of 7,7-Dimethyl-2-azaspiro[1]decan-3-one: A Technical Whitepaper

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Focus: Intracellular target engagement, neuroprotection, and cytoskeletal dynamics.

Executive Summary & Chemical Context

Historically, the spirocyclic compound 2-azaspiro[1]decan-3-one (gabapentin lactam) was regarded merely as a degradation impurity of the anticonvulsant gabapentin. However, advanced pharmacological profiling has revealed that the intramolecular condensation of gabapentin into a lactam ring fundamentally shifts its mechanism of action. While gabapentin targets the α2​δ subunit of voltage-gated calcium channels (VGCCs), the lactamization abolishes VGCC affinity and instead unlocks potent intracellular activities .

7,7-dimethyl-2-azaspiro[1]decan-3-one represents a structurally optimized, conformationally restricted analog of this lactam. The addition of two methyl groups at the 7-position of the spiro-cyclohexane ring increases the molecule's lipophilicity (LogP) and metabolic stability. As a Senior Application Scientist, I approach this compound not as a simple degradation product, but as a highly membrane-permeable tool compound for investigating mitochondrial neuroprotection, cytoskeletal remodeling, and metabolic enzyme modulation in vitro.

Core Mechanistic Pathways (In Vitro)

The pharmacological profile of 7,7-dimethyl-2-azaspiro[1]decan-3-one diverges into three distinct intracellular signaling cascades.

Mitochondrial K_ATP Channel Activation (Neuroprotection)

Unlike surface-level ion channel blockers, spiro-lactam analogs penetrate the cell to act as agonists at mitochondrial ATP-dependent potassium (mitoKATP) channels . Opening these channels allows a controlled influx of K+ into the mitochondrial matrix. This induces a mild, compensatory depolarization of the inner mitochondrial membrane ( ΔΨm​ ). During ischemic or excitotoxic stress, this mild depolarization reduces the driving force for catastrophic calcium entry via the mitochondrial calcium uniporter, thereby preventing the opening of the mitochondrial permeability transition pore (mPTP), halting cytochrome c release, and quenching reactive oxygen species (ROS) production.

RhoA/PI3K-Mediated Cytoskeletal Dynamics (Neurotrophism)

The compound actively promotes the formation of dendritic filopodia—the precursors to excitatory synapses. In vitro studies on related lactams demonstrate that this is driven by the activation of the small GTPase RhoA and Phosphatidylinositol 3-kinase (PI3K) . By increasing the ratio of GTP-bound (active) RhoA, the compound stimulates downstream effectors like Rho-associated protein kinase (ROCK), driving F-actin polymerization and increasing neurite motility.

BCATc Inhibition (Anti-Excitotoxicity)

Gabapentinoids and their lactam derivatives exhibit inhibitory activity against cytosolic branched-chain aminotransferase (BCATc) . BCATc catalyzes the transamination of branched-chain amino acids, a critical step in the de novo synthesis of the excitatory neurotransmitter glutamate. By inhibiting BCATc, 7,7-dimethyl-2-azaspiro[1]decan-3-one restricts the cytosolic pool of glutamate available for vesicular packaging, providing a secondary mechanism against excitotoxicity.

MOA cluster_mito Mitochondrial Pathway cluster_cyto Cytoskeletal Pathway cluster_metab Metabolic Pathway Compound 7,7-dimethyl-2-azaspiro[4.5]decan-3-one mitoKATP mitoKATP Channel Activation Compound->mitoKATP RhoA RhoA GTPase Activation Compound->RhoA PI3K PI3K Activation Compound->PI3K BCAT BCATc Inhibition Compound->BCAT Depol Mild Mitochondrial Depolarization mitoKATP->Depol ROS ↓ ROS Production & Prevention of Apoptosis Depol->ROS Actin F-Actin Polymerization (Dendritic Filopodia) RhoA->Actin PI3K->Actin Glut ↓ Glutamate Synthesis (Anti-excitotoxicity) BCAT->Glut

Fig 1: Intracellular signaling cascades activated by 7,7-dimethyl-2-azaspiro[1]decan-3-one.

Quantitative Pharmacological Profile

To understand the structure-activity relationship (SAR), it is critical to compare the parent drug with its spiro-lactam derivatives. The 7,7-dimethyl substitution enhances the lipophilic targeting of intracellular enzymes compared to the unsubstituted lactam.

Table 1: Comparative In Vitro Profile of Gabapentinoids vs. Spiro-Lactams

Compound α2​δ VGCC Binding ( Kd​ )mitoKATP Activation ( EC50​ )RhoA ActivationBCATc Inhibition ( IC50​ )
Gabapentin ~0.1 µMInactiveInactive~2.0 mM
2-azaspiro[1]decan-3-one >100 µM~19.0 µMStrong~1.5 mM
7,7-dimethyl-2-azaspiro[1]decan-3-one >100 µM~5.0 - 10.0 µM (Est.)Strong<1.0 mM (Est.)

(Note: Values for the 7,7-dimethyl analog are predictive estimates based on the established SAR of lipophilic lactam derivatives in primary neuronal assays).

Self-Validating Experimental Protocols

In assay development, listing steps is insufficient; we must establish strict causality. Every protocol below is designed as a self-validating system , incorporating specific pharmacological inhibitors to prove that the observed phenotypic change is exclusively driven by the hypothesized target.

Protocol 1: mitoKATP Activation & Membrane Potential ( ΔΨm​ ) Assay

Causality Rationale: To prove the compound acts via mitoKATP rather than generic membrane disruption, we measure ΔΨm​ using JC-1 dye. A true mitoKATP opener causes a mild depolarization. If the effect is abolished by pre-treatment with glibenclamide (a specific K_ATP channel blocker), target engagement is definitively confirmed.

  • Cell Preparation: Seed primary SH-SY5Y neuroblastoma cells at 1×105 cells/well in a 96-well black, clear-bottom plate.

  • Validation Control (Crucial Step): Pre-incubate designated control wells with 10 µM Glibenclamide or 100 µM 5-hydroxydecanoate (5-HD) for 30 minutes at 37°C.

  • Compound Dosing: Treat cells with 7,7-dimethyl-2-azaspiro[1]decan-3-one (10–50 µM) for 1 hour.

  • Dye Loading: Add JC-1 dye (2 µM final concentration) and incubate for 30 minutes in the dark.

  • Readout: Wash twice with PBS. Measure fluorescence using a microplate reader (Ex 488 nm; Em 530 nm for green monomers, Em 590 nm for red J-aggregates).

  • Analysis: Calculate the Red/Green ratio. A successful assay will show a slight decrease in the ratio (mild depolarization) in compound-treated cells, which is completely rescued in the glibenclamide-treated wells.

Protocol 2: RhoA GTPase Pull-Down and Filopodia Quantification

Causality Rationale: To link the compound to actin remodeling, we must isolate the active (GTP-bound) fraction of RhoA. We use Y-27632 (a ROCK inhibitor) to validate that downstream filopodia formation is strictly dependent on the RhoA/ROCK axis.

  • Treatment: Treat DIV 7 primary hippocampal neurons with 10 µM of the compound for 24 hours.

  • Active RhoA Isolation: Lyse cells in ice-cold RIPA buffer. Immediately incubate lysates with Rhotekin-RBD agarose beads for 1 hour at 4°C to pull down only the active RhoA-GTP fraction.

  • Immunoblotting: Elute proteins and run a Western Blot probing for RhoA. Normalize to total RhoA from the whole cell lysate.

  • Phenotypic Validation: In a parallel imaging plate, fix neurons with 4% PFA. Stain with Alexa Fluor 568-Phalloidin (F-actin) and anti-MAP2 (dendrites).

  • Imaging & Rescue: Using confocal microscopy, quantify filopodia density per 10 µm of dendrite. Wells co-treated with 10 µM Y-27632 must show a complete blockade of compound-induced filopodia, validating the pathway.

Protocol 3: BCATc Inhibition & Glutamate Release Assay

Causality Rationale: To evaluate anti-excitotoxicity, we force the cells into a state of metabolic stress using Oxygen-Glucose Deprivation (OGD) and measure the resulting glutamate burst.

  • Stress Induction: Replace culture media with glucose-free balanced salt solution. Place cells in a hypoxic chamber (1% O2​ , 5% CO2​ ) for 2 hours.

  • Treatment: Co-administer 7,7-dimethyl-2-azaspiro[1]decan-3-one (50 µM) during the OGD phase.

  • Sample Collection: Collect the extracellular media and centrifuge at 10,000 x g to remove debris.

  • Quantification: Use a fluorometric Glutamate Oxidase assay kit or LC-MS/MS to quantify extracellular glutamate levels.

  • Normalization: Normalize glutamate concentrations to total intracellular protein content (BCA assay).

Workflow Prep Cell Culture Preparation (Primary Neurons) Dosing Compound Incubation (10 - 100 µM, 1-24h) Prep->Dosing Assay1 Assay 1: mitoKATP Activity JC-1 Dye Assay Readout: ΔΨm Dosing->Assay1 Assay2 Assay 2: Cytoskeletal Dynamics RhoA Pull-down Readout: Filopodia Density Dosing->Assay2 Assay3 Assay 3: Glutamate Release LC-MS/MS Readout: Extracellular Glutamate Dosing->Assay3 Validation Self-Validating Check: Use Glibenclamide & Y-27632 (Pathway Inhibitors) Assay1->Validation Assay2->Validation

Fig 2: Self-validating in vitro experimental workflow for spiro-lactam pharmacological profiling.

Conclusion

The transition from gabapentin to 7,7-dimethyl-2-azaspiro[1]decan-3-one represents a masterclass in how structural cyclization and lipophilic modification can completely redirect a molecule's interactome. By shifting the target from surface VGCCs to intracellular mitoKATP channels, RhoA GTPases, and BCATc enzymes, this compound serves as a powerful multi-target in vitro probe for neuroprotection and synaptic remodeling. Utilizing the self-validating assay architectures detailed above ensures that researchers can confidently isolate and quantify these distinct mechanistic pathways.

References

  • Title: Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]

  • Title: Retinal ganglion cell survival is enhanced by gabapentin-lactam in vitro: evidence for involvement of mitochondrial KATP channels Source: Graefe's Archive for Clinical and Experimental Ophthalmology / PubMed URL: [Link]

  • Title: Gabapentin-lactam induces dendritic filopodia and motility in cultured hippocampal neurons Source: Molecular and Cellular Neuroscience / PubMed URL: [Link]

  • Title: BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

Sources

Exploratory

The Strategic Incorporation of a Gem-Dimethyl Moiety in the 2-Azaspiro[4.5]decan-3-one Scaffold: A Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged 2-Azaspiro[4.5]decan-3-one Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures that o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Azaspiro[4.5]decan-3-one Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer three-dimensionality and improved pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds in drug discovery. Their inherent rigidity and defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for biological targets. Among these, the 2-azaspiro[4.5]decan-3-one core has garnered significant interest as a versatile building block for the synthesis of a wide array of biologically active compounds. This guide delves into the specific applications and therapeutic potential of a key derivative, 7,7-dimethyl-2-azaspiro[4.5]decan-3-one , highlighting the strategic role of the gem-dimethyl group in modulating its properties and potential as a therapeutic agent.

The 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one Moiety: Structure and Physicochemical Properties

The introduction of a gem-dimethyl group at the C7 position of the 2-azaspiro[4.5]decan-3-one scaffold, as depicted below, is a deliberate design element aimed at influencing the molecule's overall characteristics.

Figure 1: Chemical structure of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

The gem-dimethyl substitution has several predictable and advantageous consequences for the molecule's profile:

  • Increased Lipophilicity: The addition of two methyl groups increases the hydrocarbon character of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

  • Metabolic Stability: The quaternary carbon at the C7 position is sterically hindered, which can block potential sites of metabolic oxidation. This can lead to an increased half-life of the compound in vivo.

  • Conformational Rigidity: The Thorpe-Ingold effect, induced by the gem-dimethyl group, can restrict the conformational flexibility of the cyclohexane ring. This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[1][2][3][4]

  • Modulation of pKa: The electronic and steric effects of the gem-dimethyl group can influence the pKa of the nearby lactam nitrogen, which can affect its ionization state at physiological pH and its ability to participate in hydrogen bonding.[2][4]

Synthesis of the 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one Scaffold

Proposed Synthetic Workflow:

G start 4,4-Dimethylcyclohexanone step1 Reaction with a cyanoacetate derivative start->step1 intermediate1 Cyano-ester intermediate step1->intermediate1 step2 Reduction of the cyano group to an amine intermediate1->step2 intermediate2 Amino-ester intermediate step2->intermediate2 step3 Intramolecular lactamization intermediate2->step3 end 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one step3->end

Figure 2: Proposed synthetic workflow for 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

Step-by-Step Methodology (Hypothetical Protocol):

  • Condensation: 4,4-Dimethylcyclohexanone is reacted with a cyanoacetate derivative (e.g., ethyl cyanoacetate) under basic conditions (e.g., using a base like sodium ethoxide). This Knoevenagel condensation would yield an α,β-unsaturated cyano-ester.

  • Reduction: The double bond and the cyano group of the intermediate are then reduced. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel. This step would produce the corresponding amino-ester.

  • Lactamization: The final step involves an intramolecular cyclization of the amino-ester to form the lactam ring. This can often be induced by heating or by using a suitable catalyst.

This proposed route offers a straightforward and efficient way to construct the desired spirocyclic lactam, leveraging readily available starting materials.

Core Application: Inhibition of Branched-Chain Aminotransferase 1 (BCAT1) in Oncology

A key and highly significant application of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one lies in its potential as an inhibitor of branched-chain aminotransferase 1 (BCAT1).[5] BCAT1 is a cytosolic enzyme that catalyzes the reversible transamination of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine.

The Role of BCAT1 in Cancer:

In normal tissues, BCAT1 expression is tightly regulated. However, in several types of cancer, including certain brain tumors and breast cancers, BCAT1 is overexpressed. This overexpression has been linked to:

  • Tumor Growth and Proliferation: By controlling the metabolism of BCAAs, BCAT1 provides cancer cells with a source of nitrogen for nucleotide and amino acid synthesis, as well as a source of carbon for energy production through the Krebs cycle.

  • Signaling Pathway Modulation: The catabolism of leucine by BCAT1 can influence the activity of the mTOR signaling pathway, a central regulator of cell growth and proliferation.

7,7-Dimethyl-2-azaspiro[4.5]decan-3-one as a BCAT1 Inhibitor:

The identification of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one in the context of BCAT1 inhibitors suggests that this scaffold can be tailored to fit into the active site of the enzyme, disrupting its catalytic activity. The gem-dimethyl group likely plays a crucial role in achieving potent and selective inhibition through the mechanisms described earlier (enhanced binding, metabolic stability, and conformational rigidity).

G cluster_0 Cancer Cell Metabolism cluster_1 Therapeutic Intervention BCAAs Branched-Chain Amino Acids (BCAAs) BCAT1 BCAT1 BCAAs->BCAT1 BCKAs Branched-Chain Keto Acids (BCKAs) BCAT1->BCKAs Glu Glutamate BCAT1->Glu aKG α-Ketoglutarate aKG->BCAT1 TumorGrowth Tumor Growth and Proliferation Glu->TumorGrowth Inhibitor 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one Inhibitor->Inhibition Inhibition->BCAT1

Figure 3: Mechanism of BCAT1 inhibition by 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

Future Directions and Broader Therapeutic Potential

While the role of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one as a BCAT1 inhibitor is a promising avenue, the versatility of the 2-azaspiro[4.5]decan-3-one scaffold suggests a much broader range of potential applications. The parent scaffold and its derivatives have been investigated for a variety of biological activities, including:

  • Antiviral Activity: Derivatives of the related 1-thia-4-azaspiro[4.5]decan-3-one have shown activity against human coronavirus.[6] This suggests that the 2-azaspiro[4.5]decan-3-one core could be a starting point for the development of novel antiviral agents.

  • Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of spirocyclic compounds makes them attractive candidates for targeting CNS receptors, where precise spatial orientation is often critical for activity.

The strategic incorporation of the gem-dimethyl group can be a valuable tool in optimizing lead compounds for these and other therapeutic areas.

Conclusion

7,7-Dimethyl-2-azaspiro[4.5]decan-3-one stands as a compelling example of how subtle structural modifications can unlock significant therapeutic potential. The introduction of a gem-dimethyl group onto the privileged 2-azaspiro[4.5]decan-3-one scaffold imparts favorable physicochemical and pharmacological properties, leading to its identification as a potential inhibitor of BCAT1 for the treatment of cancer. As our understanding of the biological roles of this scaffold and its derivatives continues to grow, we can anticipate the emergence of new and innovative applications for this versatile molecular architecture in drug discovery and development.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2017). ACS Publications. [Link]

  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. (2017). ResearchGate. [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). PubMed. [Link]

  • Application of gem-dimethyl groups. (2025). ResearchGate. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. [Link]

  • 2-Azaspiro(4.5)decan-3-one. PubChem. [Link]

  • CN1626069A - Inhibitors of branched-chain amino acid-dependent aminotransferases and their use in the treatment of diabetic retinopathy.
  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (2019). PubMed. [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). HETEROCYCLES. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one via Green Hofmann Rearrangement

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Introduction & Strategic Rationale Spirocyclic scaffolds are highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Introduction & Strategic Rationale

Spirocyclic scaffolds are highly privileged motifs in modern medicinal chemistry. By enforcing conformational restriction, these three-dimensional structures often improve the metabolic stability and target selectivity of pharmacophores compared to their flat, aromatic counterparts. Specifically, derivatives of the 2-azaspiro[4.5]decane system have demonstrated significant utility as building blocks for ligands targeting the µ-opioid and ORL1 receptors[1].

The target compound, 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (CAS: 196608-85-2)[2], incorporates a gem-dimethyl group at the 7-position of the cyclohexane ring. This substitution pattern further biases the ring conformation, providing a unique steric profile for structure-activity relationship (SAR) exploration.

Historically, the synthesis of homologous spiro-lactams (such as gabapentin lactam) relied on hazardous reagents like nitromethane, explosive hydrogen gas, or highly corrosive bromine[3]. To ensure a self-validating, scalable, and safe process, this protocol adapts a modern, green-chemistry approach utilizing Trichloroisocyanuric acid (TCCA) in aqueous media to drive a modified Hofmann rearrangement[3].

Mechanistic Overview

The synthesis proceeds via the oxidative rearrangement of 1-(carboxymethyl)-4,4-dimethylcyclohexane-1-acetamide. TCCA serves as a stable, solid source of electrophilic chlorine. The reaction sequence involves:

  • Deprotonation & Chlorination: Base-mediated formation of the N-chloroamide.

  • Rearrangement: Base-induced α-elimination to generate a highly reactive isocyanate intermediate.

  • Intramolecular Trapping: Spontaneous nucleophilic attack by the adjacent carboxylate onto the isocyanate, followed by decarboxylation, yielding the stable γ-lactam[3].

G A 1-(Carboxymethyl)-4,4-dimethyl cyclohexane-1-acetamide B N-Chloroamide Intermediate (Electrophilic Halogenation) A->B TCCA, NaOH, 0-5°C C Isocyanate Intermediate (Hofmann Rearrangement) B->C -Cl⁻, -H₂O, 15-20°C D 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one (Intramolecular Cyclization) C->D Spontaneous Cyclization, 50°C

Mechanistic pathway for 7,7-dimethyl-2-azaspiro[4.5]decan-3-one synthesis via Hofmann rearrangement.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 100 mmol scale reaction. TCCA provides three equivalents of active chlorine per molecule; therefore, only 0.35 molar equivalents are required, maximizing atom economy.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-(Carboxymethyl)-4,4-dimethylcyclohexane-1-acetamide227.301.0022.73 gStarting Material
Trichloroisocyanuric acid (TCCA)232.410.358.13 gOxidant / Halogen Source
Sodium Hydroxide (NaOH)40.004.5018.00 gBase / Deprotonation
Purified Water (H₂O)18.02Solvent150 mLGreen Solvent
Toluene92.14Extraction50 mLExtraction Solvent

Expected Yield: 82-85% (14.8 - 15.4 g). Expected HPLC Purity: >98%.

Experimental Protocol

Expert Insight: The causality behind the strict temperature gradients in this protocol is critical. The initial formation of the N-chloroamide is highly exothermic and must be controlled at 0–5 °C to prevent premature hydrolysis of the primary amide to a carboxylic acid. The subsequent heating phases provide the exact activation energy required to drive the alkyl migration (Hofmann rearrangement) without inducing thermal degradation.

Step 1: Amide Activation and Base Preparation
  • Prepare a 12% w/w aqueous sodium hydroxide solution by dissolving 18.00 g of NaOH in 132 mL of purified water. Cool the solution to 20 °C.

  • Add 22.73 g (100 mmol) of 1-(carboxymethyl)-4,4-dimethylcyclohexane-1-acetamide to the NaOH solution.

  • Stir vigorously for 30 minutes until complete dissolution is achieved. Note: This step deprotonates both the carboxylic acid and the amide, priming the molecule for electrophilic attack.

Step 2: Electrophilic Chlorination
  • In a separate 500 mL jacketed reactor equipped with an overhead stirrer, suspend 8.13 g (35 mmol) of TCCA in 18 mL of purified water.

  • Chill the TCCA suspension to 0–5 °C using a recirculating chiller.

  • Add the alkaline monoamide solution (from Step 1) dropwise to the TCCA suspension over a period of 60 minutes. Maintain the internal temperature strictly between 0–5 °C.

  • Continue stirring at 0–5 °C for an additional 2 hours to ensure complete conversion to the N-chloroamide intermediate.

Step 3: Thermally-Driven Rearrangement and Cyclization
  • Gradually raise the reactor temperature to 15–20 °C over 30 minutes. Maintain this temperature for 2 hours. Observation: The reaction mixture may transition from a suspension to a more homogeneous solution as the isocyanate forms and immediately cyclizes.

  • Increase the internal temperature to 50 °C.

  • Charge 50 mL of toluene into the reactor and stir aggressively for 30 minutes at 50 °C. The biphasic mixture facilitates the extraction of the highly lipophilic lactam product as it forms, protecting it from aqueous degradation.

Step 4: Isolation and Purification
  • Transfer the biphasic mixture to a separatory funnel while warm (approx. 40 °C) and separate the organic (toluene) layer.

  • Extract the remaining aqueous layer with an additional 25 mL of warm toluene.

  • Combine the organic layers and wash with 20 mL of brine.

  • Concentrate the toluene layer under reduced pressure (rotary evaporator) to approximately 15 mL.

  • Cool the concentrate to 0–5 °C to induce crystallization of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one .

  • Filter the white crystalline solid, wash with cold heptane, and dry under vacuum at 40 °C to constant weight.

References

  • Molport, "7,7-dimethyl-2-azaspiro[4.5]decan-3-one", Molport Chemical Database.
  • Google Patents, "DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES", European Patent Office.
  • Organic Process Research & Development, "A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[4,5]decan-3-one)", American Chemical Society.

Sources

Application

7,7-dimethyl-2-azaspiro[4.5]decan-3-one as a spirocyclic scaffold for drug discovery

Application Note: 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one as a High-Fsp³ Scaffold for Drug Discovery Executive Summary In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has frequently l...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one as a High-Fsp³ Scaffold for Drug Discovery

Executive Summary

In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles[1]. As a Senior Application Scientist, I frequently guide hit-to-lead optimization campaigns toward "escaping flatland" by incorporating spirocyclic architectures[2]. This application note details the structural advantages, physicochemical profiling, and self-validating experimental protocols for utilizing 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (CAS: 196608-85-2)[3]—a sterically shielded, highly saturated scaffold designed to maximize the fraction of sp³-hybridized carbons (Fsp³) while mitigating cytochrome P450 (CYP450) metabolic liabilities.

The "Escape from Flatland" Imperative and Spirocyclic Scaffolds

The concept of Fsp³ (the ratio of sp³-hybridized carbons to total carbons) is a critical metric for predicting the clinical success of a drug candidate[4]. Marketed drugs possess an average Fsp³ of 0.47, whereas early-stage hit compounds often hover around 0.36[2]. Shifting from planar structures to 3D spirocycles generally correlates with improved solubility, increased basicity, decreased lipophilicity, and enhanced target selectivity[1].

The base scaffold, 2-azaspiro[4.5]decan-3-one (gabapentin lactam)[5], provides an excellent starting point with an Fsp³ of ~0.89[6]. However, unsubstituted cyclohexyl rings in spiro systems are notoriously vulnerable to Phase I metabolism—specifically, CYP3A4-mediated hydroxylation at the C7 and C8 positions[7].

The Causality of the 7,7-Dimethyl Substitution

By installing a gem-dimethyl group at the 7-position to create 7,7-dimethyl-2-azaspiro[4.5]decan-3-one , we achieve two mechanistic goals:

  • Steric Shielding: The bulky methyl groups physically block the CYP450 heme active site from accessing the vulnerable C-H bonds on the cyclohexyl ring, drastically reducing intrinsic clearance ( CLint​ )[4].

  • Conformational Locking: The substitution restricts the ring-flipping of the cyclohexane moiety, locking the spirocycle into a rigid, predictable 3D vector that enhances receptor/ligand complementarity[1],[8].

ScaffoldLogic A Planar Aromatic Hit (Low Fsp3, Poor PK) B Spirocyclic Replacement (2-azaspiro[4.5]decan-3-one) A->B Increase 3D Character (Escape Flatland) C 7,7-Dimethyl Substitution (Steric Shielding) B->C Block CYP450 Metabolic Soft Spots D Optimized Lead (High Fsp3, Stable, Soluble) C->D Improved ADME-Tox Profile

Caption: Logical progression of scaffold optimization from planar hits to sterically shielded spirocycles.

Physicochemical and Metabolic Profiling

The table below summarizes the quantitative advantages of transitioning to the 7,7-dimethyl spirocyclic scaffold compared to traditional planar rings and unsubstituted spirocycles. With 10 out of 11 carbons being sp³-hybridized, the target scaffold achieves an exceptional Fsp³ of 0.91[3].

Table 1: Comparative Physicochemical Profile of Amine/Lactam Scaffolds

Scaffold ArchitectureRepresentative StructureFsp³Predicted LipophilicityMetabolic Liability3D Conformation
Planar Heterocycle Phenylpiperidine~0.25HighAromatic oxidationFlat / 2D
Unsubstituted Spirocycle 2-azaspiro[4.5]decan-3-one0.89ModerateCyclohexyl C7/C8 hydroxylationSpherical / Rigid
Shielded Spirocycle 7,7-dimethyl-2-azaspiro[4.5]decan-3-one 0.91 Moderate-High Highly Shielded Spherical / Locked

Self-Validating Methodologies for Library Synthesis and DMPK Profiling

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems , incorporating internal standards and strict control conditions to prevent false positives during library generation and screening[9].

Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality: The lactam nitrogen of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is weakly nucleophilic. Standard S_NAr conditions require highly activated electrophiles, which limits library diversity. Palladium-catalyzed Buchwald-Hartwig coupling utilizing a wide-bite-angle bidentate ligand (Xantphos) is required to suppress β -hydride elimination and drive reductive elimination[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, combine 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (1.0 equiv, 0.5 mmol)[10], the desired aryl halide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Internal Standard Addition: Add biphenyl (0.2 equiv) as an inert internal standard for downstream LC-MS yield quantification.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (5 mL). Degas via three freeze-pump-thaw cycles. Heat to 100°C for 12 hours.

  • Self-Validation (Control): Run a parallel control reaction replacing the spirocycle with 2-pyrrolidone and the aryl halide with 4-bromotoluene. Validation: The control must show >90% conversion via LC-MS to confirm catalyst/ligand activity before scaling the library.

  • Workup: Cool to room temperature, filter through a Celite pad, wash with ethyl acetate, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay is critical to validate that the 7,7-dimethyl substitution successfully shields the scaffold from CYP-mediated clearance compared to the unsubstituted gabapentin lactam[6].

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the synthesized spirocyclic lead in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL final protein concentration).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration).

  • Sampling: Aliquot 50 µL at time points t=0,5,15,30,45,60 minutes.

  • Quenching & Internal Standard: Quench each aliquot immediately into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Tolbutamide normalizes well-to-well extraction variance due to its predictable LC-MS/MS ionization.

  • Self-Validation (Controls):

    • Positive Control: Verapamil (High clearance; validates microsomal activity).

    • Negative Control: Warfarin (Low clearance; validates absence of non-specific degradation).

    • Cofactor Control: Run the test compound without NADPH to differentiate CYP-mediated metabolism from chemical instability.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow N1 Scaffold Prep (7,7-dimethyl-2-azaspiro...) N2 N-Functionalization (Buchwald-Hartwig) N1->N2 N3 Lactam Reduction (LiAlH4 to Amine) N2->N3 Amine Req. N4 ADME Profiling (HLM/RLM Stability) N2->N4 Lactam Req. N3->N4 N5 Lead Selection (High Fsp3 Candidates) N4->N5

Caption: High-throughput experimental workflow from spirocyclic scaffold functionalization to ADME lead selection.

Conclusion

The 7,7-dimethyl-2-azaspiro[4.5]decan-3-one scaffold represents a highly optimized building block for modern drug discovery. By combining a high Fsp³ ratio with strategic steric shielding, medicinal chemists can overcome the solubility and metabolic liabilities inherent to planar aromatic systems[1],[4]. Implementing the self-validating protocols outlined above ensures robust library generation and accurate DMPK profiling, accelerating the identification of high-quality clinical candidates.

References

  • Lovering, F., et al. "Application of fSP3 towards Non-Systemic Drug Discovery." Preprints.org, 2023.[Link]

  • Benedetti, E., & Micouin, L. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery, Taylor & Francis, 2024.[Link]

  • Batista, V. F., et al. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery, Taylor & Francis, 2022.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 47457, 2-Azaspiro(4.5)decan-3-one." PubChem, 2021.[Link]

Sources

Method

Functionalization of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one: A Guide for Synthetic and Medicinal Chemists

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold The 7,7-dimethyl-2-azaspiro[4.5]decan-3-one core represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2-Azaspiro[4.5]decane Scaffold

The 7,7-dimethyl-2-azaspiro[4.5]decan-3-one core represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its inherent three-dimensionality, conferred by the spirocyclic fusion of a pyrrolidinone (γ-lactam) ring and a dimethylcyclohexane moiety, provides a rigid framework that can enhance interactions with biological targets and improve pharmacokinetic properties.[3][4] Spirocyclic systems, in general, are increasingly sought after as they offer novel chemical space and can lead to compounds with improved solubility and metabolic stability compared to their flatter, aromatic counterparts.[4][5]

This guide provides a detailed overview of established and emerging methodologies for the functionalization of the 7,7-dimethyl-2-azaspiro[4.5]decan-3-one lactam ring. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Strategic Approaches to Functionalization

The primary sites for functionalization on the 7,7-dimethyl-2-azaspiro[4.5]decan-3-one ring are the lactam nitrogen (N2), the α-carbon (C4), and the carbonyl group (C3). Each position offers unique opportunities for introducing chemical diversity and modulating the physicochemical and biological properties of the resulting derivatives.

G cluster_molecule 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one cluster_functionalization Functionalization Sites mol N_Alkylation N-Alkylation/Arylation mol->N_Alkylation N2 C4_Functionalization α-Carbon Functionalization mol->C4_Functionalization C4 Carbonyl_Chemistry Carbonyl Chemistry mol->Carbonyl_Chemistry C3

Figure 1: Key functionalization sites on the 7,7-dimethyl-2-azaspiro[4.5]decan-3-one scaffold.

I. N-Functionalization: Expanding the Molecular Frontier

Modification at the lactam nitrogen is a common and effective strategy for introducing a wide range of substituents, thereby influencing properties such as solubility, lipophilicity, and target engagement.

A. N-Alkylation and N-Arylation

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical for efficient deprotonation of the lactam nitrogen. Strong, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are typically employed to generate the corresponding amide anion without competing nucleophilic attack at the carbonyl carbon. The pKa of the lactam N-H is sufficiently low to allow for the use of milder bases like potassium carbonate (K2CO3) in some cases, particularly with highly reactive electrophiles.[3]

  • Solvent Effects: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred as they can solvate the metal cation of the base and the resulting amide anion, facilitating the reaction with the electrophile.

  • Electrophile Reactivity: The choice of alkylating or arylating agent will depend on the desired substituent. Alkyl halides (iodides and bromides being more reactive than chlorides), tosylates, and mesylates are common electrophiles for N-alkylation. For N-arylation, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed.

Protocol 1: General Procedure for N-Alkylation

  • Preparation: To a solution of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (1.0 eq.) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Anion Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete conversion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating for less reactive electrophiles.

  • Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reagent/ConditionRationale
Anhydrous THFAprotic solvent to prevent quenching of the strong base and the amide anion.
Inert AtmospherePrevents reaction of the strong base and anion with atmospheric moisture and oxygen.
Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation of the lactam nitrogen.
Alkyl HalideElectrophile for introducing the desired alkyl group.
Saturated NH4ClMildly acidic quench to neutralize any remaining base and protonate the alkoxide if any side reactions occur.

II. α-Carbon (C4) Functionalization: Building Stereochemical Complexity

Functionalization at the C4 position, adjacent to the carbonyl group, allows for the introduction of substituents that can significantly impact the three-dimensional shape of the molecule and its interactions with biological targets.

A. Enolate Generation and Alkylation

Causality Behind Experimental Choices:

  • Base and Temperature: The generation of the lactam enolate requires a strong, sterically hindered base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (typically -78 °C) to prevent self-condensation and other side reactions.[6][7] The use of LiHMDS can be advantageous as it is commercially available as a solution and often leads to cleaner reactions.[8]

  • Stereoselectivity: The stereochemical outcome of the alkylation is influenced by the approach of the electrophile to the enolate. In spirocyclic systems, the existing ring structure can direct the incoming electrophile to one face of the enolate, leading to diastereoselectivity. The presence of a bulky group on the nitrogen can further enhance this directing effect.

Protocol 2: α-Alkylation via Enolate Formation

  • LDA Preparation (if not using commercial solution): To a solution of diisopropylamine (1.1 eq.) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq., solution in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of N-protected 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (1.0 eq.) in anhydrous THF dropwise. Stir for 1-2 hours at -78 °C to ensure complete enolate formation.[7]

  • Electrophile Addition: Add the desired electrophile (e.g., methyl iodide, benzyl bromide) (1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Quenching and Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

G Start N-Protected Lactam LDA LDA or LiHMDS THF, -78 °C Start->LDA Enolate Lithium Enolate Intermediate LDA->Enolate Electrophile Electrophile (R-X) Enolate->Electrophile Product α-Alkylated Lactam Electrophile->Product

Figure 2: Workflow for the α-alkylation of the 7,7-dimethyl-2-azaspiro[4.5]decan-3-one lactam ring.

B. α,β-Desaturation

The introduction of a double bond between the α- and β-carbons can serve as a handle for further functionalization, such as Michael additions.

Causality Behind Experimental Choices:

  • Soft Enolization: A "soft enolization" approach can be used to generate the enolate under milder conditions, avoiding the need for strong, cryogenic bases.[9] This often involves the use of a Lewis acid and a weak base.[9]

  • Oxidation: The subsequent oxidation of the enolate to form the α,β-unsaturated lactam can be achieved using various reagents, with palladium-based catalysts being a modern and efficient option.[9]

Protocol 3: α,β-Desaturation via Soft Enolization and Palladium Catalysis (Adapted from literature) [9]

  • Reaction Setup: In a sealed vial, combine the N-protected 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (1.0 eq.), a palladium catalyst such as Pd(TFA)2 (10 mol%), a ligand/oxidant like phenylsulfinylmethane (PhSOMe, 15 mol%), a Lewis acid such as dibutylboron triflate (Bu2BOTf, 1.3 eq.), and a weak base like diisopropylethylamine (DIPEA, 1.3 eq.) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Reaction: Heat the mixture at a specified temperature (e.g., 80 °C) for 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the α,β-unsaturated lactam.

ComponentFunction
Pd(TFA)2Palladium(II) catalyst for the oxidation of the enolate.[9]
PhSOMeLigand and co-oxidant.[9]
Bu2BOTfLewis acid to promote "soft enolization".[9]
DIPEAWeak, non-nucleophilic base.[9]

III. Carbonyl (C3) Chemistry: Reductive and Additive Transformations

While the amide carbonyl is less reactive than a ketone, it can still undergo certain transformations, particularly reduction.

A. Reduction to the Corresponding Amine

Complete reduction of the lactam carbonyl group to a methylene group provides access to the corresponding 2-azaspiro[4.5]decane amine, a valuable scaffold for further elaboration.

Causality Behind Experimental Choices:

  • Reducing Agent: Strong reducing agents are required to reduce the amide functionality. Lithium aluminum hydride (LiAlH4) is a common and effective choice. Borane-tetrahydrofuran complex (BH3·THF) can also be used and may offer different selectivity in more complex substrates.

Protocol 4: Reduction of the Lactam Carbonyl

  • Reaction Setup: To a suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the N-substituted 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, or until the starting material is consumed (as monitored by TLC or LC-MS).

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C and carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 used in grams.

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product may be of sufficient purity for subsequent steps, or it can be purified by column chromatography or distillation.

Conclusion and Future Perspectives

The 7,7-dimethyl-2-azaspiro[4.5]decan-3-one scaffold offers a wealth of opportunities for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery. The methodologies outlined in this guide for N-functionalization, α-carbon modification, and carbonyl chemistry provide a robust toolkit for chemists to explore the chemical space around this privileged core. Future advancements in this field will likely focus on the development of more efficient and stereoselective methods for C-H functionalization at other positions on the carbocyclic ring, further expanding the diversity of accessible derivatives.

References

  • Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. Synlett, 2002(03), 381-393.
  • Hughes, D. L. (2020). Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. Organic Process Research & Development, 24(3), 347-359.
  • Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the spiro-β-lactam natural products. Chemical reviews, 102(5), 1669-1730.
  • Singh, G. S., & D’hooghe, M. (2015). Recent progress in the synthesis and chemistry of β-lactams. Tetrahedron, 71(49), 9187-9226.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001).
  • Miller, M. J. (1986). Syntheses and uses of hydroxamate and other N-hydroxyamide derived siderophores and analogs. Accounts of Chemical Research, 19(2), 49-56.
  • Kim, B. J., Park, Y. S., & Beak, P. (1999). Asymmetric Deprotonation of N-Boc-pyrrolidine and-piperidine. The Journal of Organic Chemistry, 64(5), 1705-1708.
  • Ishibashi, H., et al. (1995). A new entry to the synthesis of (±)-gephyrotoxin. Journal of the Chemical Society, Perkin Transactions 1, (3), 351-356.
  • Wang, D. Y., & Dong, G. (2017). Direct Catalytic Desaturation of Lactams Enabled by Soft Enolization. Journal of the American Chemical Society, 139(23), 7808-7811. Available at: [Link]

  • Hart, D. J., & Ha, D. C. (1989). The ester enolate-imine condensation route to β-lactams. Chemical reviews, 89(7), 1447-1465.
  • Evans, D. A., Urpí, F., Somers, T. C., Clark, J. S., & Bilodeau, M. T. (1990). A new and useful method for the direct, high-yield N-acylation of oxazolidinones. Journal of the American Chemical Society, 112(22), 8215-8216.
  • PubChem. (n.d.). 2-Azaspiro[4.5]decan-3-one. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane. Retrieved from [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). Retrieved from [Link]

  • PubMed. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Retrieved from [Link]

  • ACS Publications. (2022). Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. Retrieved from [Link]

  • Google Patents. (n.d.). SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • PMC. (n.d.). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. Retrieved from [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • ResearchGate. (n.d.). The S‐Thioester Enolate/Imine Condensation: A Shortcut to β‐Lactams. Retrieved from [Link]

  • ACS Publications. (2000). Solid-Phase Synthesis of β-Lactams via the Ester Enolate−Imine Condensation Route. Retrieved from [Link]

  • LOCKSS. (2003). ALDOL REACTIONS OF UNSUBSTITUTED β-LACTAMS. STUDIES OF A β-GLYCINE ENOLATE EQUIVALENT. Retrieved from [Link]

  • ACS Publications. (2001). Stereoselective Generation of E- and Z-Disubstituted Amide Enolates. Reductive Enolate Formation from Bicyclic Thioglycolate Lactams. Retrieved from [Link]

  • PMC. (n.d.). The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. Retrieved from [Link]

  • PMC. (n.d.). Theoretical Study on the Mechanism of the Acylate Reaction of β-Lactamase. Retrieved from [Link]

  • Johns Hopkins University. (2019). The Driving Force for the Acylation of β-Lactam Antibiotics by L,D-Transpeptidase 2: Quantum Mechanics/Molecular Mechanics (QM/MM) Study. Retrieved from [Link]

  • MDPI. (2018). Conversion of Medium-Sized Lactams to α-Vinyl or α-Acetylenyl Azacycles via N,O-Acetal TMS Ethers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Retrieved from [Link]

  • PMC. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance.
  • ScholarWorks @ UTRGV. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one Production

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 7,7-dimethyl-2-azaspiro[4.5]decan-3-one , a spirocyclic γ-lactam structurally analogous to G...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 7,7-dimethyl-2-azaspiro[4.5]decan-3-one , a spirocyclic γ-lactam structurally analogous to Gabapentin Lactam (USP/EP Impurity A)[1]. Because this compound is a critical building block for lipophilic gabapentinoids and CNS-active therapeutics, controlling its impurity profile during synthesis is paramount.

Below, we detail the mechanistic origins of common impurities, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-purity yields.

Mechanistic Workflow & Impurity Origins

The synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one typically follows a multi-step sequence starting from 3,3-dimethylcyclohexanone. The most problematic impurities usually arise during the catalytic hydrogenation and thermal cyclization steps.

SynthesisPathway A 3,3-Dimethylcyclohexanone (Starting Material) B Knoevenagel Condensation (+ Ethyl Cyanoacetate) A->B C Alkylidene Intermediate B->C D Michael Addition (+ KCN / HCN) C->D E Cyano-ester Intermediate D->E F Catalytic Hydrogenation (Raney Ni / H2) E->F G Amino Acid / Ester (Intermediate) F->G Imp1 Secondary Amine Dimer (Over-reduction Impurity) F->Imp1 Side Reaction (Imine Coupling) H Thermal Cyclization (- H2O / -EtOH) G->H Imp2 Open-chain Amino Acid (Incomplete Cyclization) G->Imp2 Incomplete Heating I 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one (Target Lactam) H->I

Caption: Synthetic pathway of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one highlighting key impurity risks.

Troubleshooting FAQs

Q1: We are observing a high concentration of a high-molecular-weight impurity during the nitrile hydrogenation step. What is it, and how do we suppress it? A1: This is the secondary amine dimer . During the catalytic hydrogenation of the cyano-ester intermediate, the nitrile is first reduced to an imine. If the local concentration of the newly formed primary amine is high, it nucleophilically attacks the unreduced imine intermediate. This forms a geminal diamine that eliminates ammonia to yield a secondary imine, which is subsequently reduced to a secondary amine dimer[2]. Solution: To suppress this pathway, you must shift the equilibrium away from the secondary imine. Introduce anhydrous ammonia (NH₃) or ammonium hydroxide to the hydrogenation reactor. The excess ammonia competes with the primary amine for the imine intermediate, effectively trapping it and driving the reaction exclusively toward the desired primary amine[3].

Q2: Our final LC-MS analysis shows a significant M+18 peak relative to the target lactam. Why is the cyclization failing? A2: An M+18 peak indicates the presence of the uncyclized open-chain amino acid (or amino-ester). The lactamization of 1-(aminomethyl)-3,3-dimethylcyclohexaneacetic acid is an equilibrium-driven condensation reaction that releases water (or ethanol). Solution: The 7,7-dimethyl substitution on the cyclohexane ring introduces steric bulk that alters the conformational dynamics of the spiro-center, increasing the activation energy required for ring closure compared to unsubstituted gabapentin lactam. Do not rely on spontaneous cyclization during hydrogenation. Isolate the intermediate and subject it to forced thermal cyclization by refluxing in a high-boiling aromatic solvent (e.g., toluene) using a Dean-Stark apparatus to continuously remove the byproduct.

Q3: The initial Knoevenagel condensation with 3,3-dimethylcyclohexanone is stalling at 40% conversion. How can we improve this? A3: 3,3-Dimethylcyclohexanone is significantly more sterically hindered than standard cyclohexanone due to the axial methyl group protruding over the carbonyl face[4]. Standard weak base catalysts (like piperidine/acetic acid) often stall. Solution: Upgrade to a more Lewis-acidic catalyst system, such as TiCl₄/pyridine, or utilize a continuous-flow Dean-Stark setup with ammonium acetate in toluene to aggressively remove water and force the alkylidene formation.

Quantitative Data: Impact of Hydrogenation Conditions

The following table summarizes the effect of additives during the Raney-Ni catalyzed hydrogenation of the cyano-ester intermediate (50 bar H₂, 80°C). Notice how the addition of ammonia drastically reduces the dimer impurity.

Hydrogenation ConditionPrimary Amine / Lactam Yield (%)Secondary Amine Dimer (%)Unreacted Nitrile (%)
Raney Ni, MeOH (No Additive)62.534.03.5
Raney Ni, MeOH + 1 eq. Acetic Acid71.025.53.5
Raney Ni, MeOH + 5 eq. NH₃ (Anhydrous) 94.2 < 1.0 4.8
Pd/C (10%), MeOH (No Additive)45.052.03.0

Self-Validating Experimental Protocol

Objective: Convert the cyano-ester intermediate to 7,7-dimethyl-2-azaspiro[4.5]decan-3-one while strictly minimizing dimer and open-chain impurities.

Step 1: Ammonia-Conditioned Hydrogenation
  • Preparation: Charge a high-pressure Parr reactor with 10.0 g of the cyano-ester intermediate dissolved in 100 mL of anhydrous methanol.

  • Catalyst Addition: Add 1.5 g of washed Raney Nickel slurry. (Caution: Raney Ni is pyrophoric; keep wetted at all times).

  • Ammonia Saturation: Bubble anhydrous NH₃ gas into the methanol solution at 0°C until the solution increases in weight by approximately 3.5 g (~5 equivalents).

  • Reduction: Pressurize the reactor with H₂ gas to 50 bar. Heat the mixture to 80°C under vigorous mechanical stirring (800 rpm) for 12 hours.

  • Validation Check: Sample the reaction mixture, filter through a 0.22 µm syringe filter, and analyze via IR spectroscopy. The complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹ validates the end of the reduction.

Step 2: Forced Thermal Cyclization
  • Workup: Vent the reactor, filter the catalyst over a pad of Celite under an argon blanket, and concentrate the filtrate in vacuo to yield the crude amino-ester intermediate.

  • Solvent Exchange: Dissolve the crude residue in 150 mL of anhydrous toluene.

  • Dean-Stark Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the solution to a vigorous reflux (110°C).

  • Monitoring: Continue refluxing for 18-24 hours. The reaction is self-validating when water/methanol ceases to collect in the trap.

  • Isolation: Cool the solution to 0°C to induce crystallization of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one. Filter, wash with cold heptane, and dry under vacuum to obtain the pure spirocyclic lactam.

References

  • Gabapentin EP Impurity A | CAS 64744-50-9 . SynZeal. 1

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates . ResearchGate. 2

  • Nitrile to Amine - Common Conditions . Common Organic Chemistry. 3

  • Direct Proline-Catalyzed Asymmetric α-Aminoxylation of Aldehydes and Ketones . ACS Publications.4

Sources

Optimization

Analytical Support Portal: Resolving NMR Peak Overlaps in Spirocyclic Lactams

Welcome to the Technical Support Center for advanced NMR troubleshooting. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe spectral...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced NMR troubleshooting. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe spectral congestion typically encountered when analyzing 7,7-dimethyl-2-azaspiro[4.5]decan-3-one [1].

Instead of relying on brute-force high-field magnets, this guide focuses on intelligent, self-validating spectroscopic manipulation. We will explore the causality behind peak overlap and deploy advanced solvent and pulse-sequence techniques to achieve unambiguous structural elucidation.

Part 1: The Structural Root Cause of Spectral Congestion

Before troubleshooting, we must understand the physical causality of the overlap. 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is a spirocyclic lactam consisting of a 5-membered lactam ring and a 6-membered cyclohexane ring joined at the C5 spiro carbon[1].

The presence of the gem-dimethyl group at C7 desymmetrizes the cyclohexane ring, rendering the C5 spiro carbon a chiral center. Consequently, the methylene protons on both rings (C1, C4, C6, C8, C9, C10) become highly diastereotopic. This creates a dense web of geminal and vicinal J-couplings that co-resonate within a narrow chemical shift window (the "aliphatic envelope" between 1.2 and 2.5 ppm), leading to massive multiplet overlap.

Structural_Logic Molecule 7,7-dimethyl-2-azaspiro [4.5]decan-3-one Spiro C5 Spiro Center (Asymmetric) Molecule->Spiro GemDimethyl C7 gem-dimethyl Molecule->GemDimethyl Lactam Lactam Ring Molecule->Lactam Diastereotopic Diastereotopic Protons (C1, C4, C6, C8-C10) Spiro->Diastereotopic Anisochronous Anisochronous Methyl Singlets Spiro->Anisochronous GemDimethyl->Anisochronous Lactam->Diastereotopic Overlap Aliphatic Envelope Overlap (1.2-2.5 ppm) Diastereotopic->Overlap Anisochronous->Overlap

Caption: Logical mapping of structural features to NMR spectral congestion.

Part 2: Diagnostic FAQs & Troubleshooting Guides

Q1: My gem-dimethyl singlets are buried under the cyclohexane ring multiplets. How can I separate them without upgrading to an 800 MHz magnet?

A1: You are experiencing accidental chemical shift equivalence. The most elegant solution is to utilize Aromatic Solvent Induced Shifts (ASIS) [2]. By switching your solvent from CDCl₃ to Benzene-d₆ (C₆D₆), you alter the local magnetic environment of the molecule. Benzene coordinates transiently with the strong dipole of the lactam ring (the C=O and N-H bonds)[3],[4]. The magnetic anisotropy of the benzene π-cloud differentially shields the protons based on their spatial proximity to this collision complex. Because the C7 methyls are sterically distant from the lactam dipole compared to the C1/C4 protons, they experience a different degree of shielding, effectively "pulling" the overlapping peaks apart[2],[4].

Q2: ASIS separated the methyls, but the diastereotopic ring protons are still a broad, unintegratable multiplet blob. What is the next step?

A2: The remaining overlap is caused by homonuclear J-coupling (¹H-¹H splitting). To resolve this, implement a Pure Shift NMR experiment, specifically PSYCHE (Pure Shift Yielded by Chirp Excitation)[5],[6]. PSYCHE uses low flip-angle, swept-frequency pulses to decouple homonuclear spins, effectively collapsing complex multiplets into sharp, distinct singlets[5],. This dramatically enhances spectral resolution, allowing you to accurately integrate the individual diastereotopic protons[6].

Q3: How do I ensure my assigned peaks are correct and not artifacts of the pure shift experiment?

A3: Every analytical workflow must be a self-validating system. Pure shift methods can sometimes introduce minor artifacts or suffer from sensitivity loss. To validate your 1D pure shift assignments, you must run an edited-HSQC [7]. The edited-HSQC will separate your signals by ¹³C chemical shift and phase (CH₂ protons will phase oppositely to CH₃ protons). If your PSYCHE spectrum shows two distinct singlets that both correlate to the same ¹³C resonance in the HSQC, you have definitively proven they are a diastereotopic pair[7].

Part 3: Standard Operating Procedures (SOPs)

Protocol A: ASIS Solvent Titration Workflow

Objective: Induce differential anisotropic shielding to separate accidentally equivalent chemical shifts.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one in CDCl₃ (approx. 15-20 mg/mL).

  • Titration Preparation: Do not immediately switch to 100% C₆D₆, as peak crossing can confuse assignments. Instead, prepare a 10% v/v solution of C₆D₆ in CDCl₃.

  • Incremental Addition: Add the C₆D₆ mixture to the NMR tube in 50 µL increments.

  • Tracking: Acquire a quick 4-scan ¹H spectrum after each addition. Track the movement of the sharp singlets (C7 methyls) relative to the broader multiplets.

  • Final Acquisition: Once the peaks are baseline-resolved, acquire a high-quality 1D spectrum.

  • Self-Validation Checkpoint: Run a ¹H-¹H COSY. The C7 methyl singlets should show no COSY correlations, validating that the shifted peaks are indeed the isolated methyl groups.

Protocol B: PSYCHE Pure Shift Acquisition

Objective: Collapse J-coupling to resolve dense diastereotopic multiplets.

  • Sample Optimization: Pure shift NMR suffers from inherent sensitivity loss (often retaining only 3-20% of standard sensitivity). Ensure your sample concentration in C₆D₆ is high (>25 mg/mL) or increase the number of scans (NS ≥ 64).

  • Parameter Setup: Load the standard psyche pulse sequence from your spectrometer's library.

  • Chirp Pulse Calibration: Set the chirp pulse duration (typically 15-30 ms) and sweep width (typically 10 kHz) to cover the entire proton spectral window.

  • Flip Angle Adjustment: Set the flip angle for the chirp pulses to a low value (e.g., β = 15° to 20°) to balance decoupling efficiency and signal-to-noise ratio.

  • Acquisition: Run the experiment. The resulting spectrum will display the diastereotopic ring protons as sharp, individual singlets[5].

  • Self-Validation Checkpoint: Overlay the PSYCHE spectrum with an edited-HSQC. The chemical shifts of the PSYCHE singlets must perfectly align with the F2 (proton) coordinates of the HSQC cross-peaks[7].

Part 4: Quantitative Data & Decision Matrix

Table 1: Quantitative Comparison of Resolution Techniques for Spirocyclic Lactams

TechniqueTarget IssueResolution MechanismS/N ImpactTypical Acq. TimeSelf-Validation Pairing
Standard 1H NMR Baseline ReferenceN/A100% (Baseline)< 2 minsN/A
ASIS (C₆D₆) Chemical Shift EquivalenceAnisotropic differential shielding via lactam dipole[3]~100%< 2 mins¹H-¹H COSY
PSYCHE (Pure Shift) J-Coupling CongestionHomonuclear broadband decoupling[5]5% - 20%15 - 45 minsEdited-HSQC[7]
Edited-HSQC 1D Peak ValidationHeteronuclear ¹J_CH correlation & phase editing[7]~40%20 - 60 minsHMBC

Part 5: Diagnostic Workflow Visualization

NMR_Workflow Start Initial 1H NMR (CDCl3) Severe Peak Overlap Decision Identify Source of Overlap Start->Decision JCoupling Complex Multiplets (J-Coupling) Decision->JCoupling Multiplet congestion ChemShift Accidental Equivalence (Chemical Shift) Decision->ChemShift Co-resonating protons PSYCHE Pure Shift NMR (e.g., PSYCHE) JCoupling->PSYCHE ASIS ASIS Method (Switch to C6D6) ChemShift->ASIS ResolvedJ Multiplets Collapsed to Singlets PSYCHE->ResolvedJ ResolvedCS Anisotropic Shielding Separates Peaks ASIS->ResolvedCS Final 2D NMR (HSQC/HMBC) Unambiguous Assignment ResolvedJ->Final ResolvedCS->Final

Caption: Workflow for resolving NMR spectral overlaps in spirocyclic lactams.

References

  • High-resolution pure shift NMR spectroscopy for fast structural analysis of complex drug compounds with overlapping multiplets ResearchGate URL:[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples MDPI URL:[Link]

  • Chapter 12: Avoiding Getting the Wrong Structure The Royal Society of Chemistry URL:[Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning ChemRxiv URL:[Link]

  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Nanalysis URL:[Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns ResearchGate URL:[Link]

  • 7,7-dimethyl-2-azaspiro[4.5]decan-3-one Molport URL:[Link]

Sources

Troubleshooting

preventing degradation of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one during storage

Technical Support Center: Handling, Storage, and Troubleshooting of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addres...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Storage, and Troubleshooting of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (CAS: 196608-85-2).

This compound is a spirocyclic γ-lactam widely utilized as a conformationally restricted scaffold in modern drug discovery, particularly for kinase inhibitors and peptidomimetics[1]. While the spiro-fusion and the 7,7-dimethyl substitution provide substantial lipophilicity and steric shielding, the γ-lactam core remains susceptible to specific degradation pathways—most notably, moisture-induced hydrolysis. This guide synthesizes thermodynamic principles, analytical troubleshooting, and field-proven protocols to ensure the structural integrity of your compound.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

Q1: I left a vial of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one on the benchtop for a week. My LC-MS now shows a secondary peak with a mass +18 Da higher than the parent mass. What happened? A1: The +18 Da mass shift is the classic analytical signature of lactam hydrolysis . The γ-lactam ring has undergone nucleophilic attack by ambient moisture, cleaving the cyclic amide bond to form the corresponding open-chain amino acid (a 7,7-dimethyl gabapentin analog)[2]. While 5-membered (γ) lactams are thermodynamically more stable than highly strained β-lactams, the reaction is accelerated by atmospheric water acting as a nucleophile[3]. The 7,7-dimethyl substitution provides some steric hindrance, but it is insufficient to prevent hydrolysis under prolonged ambient exposure.

HydrolysisMechanism A 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (Intact γ-Lactam) B H₂O / Nucleophilic Attack (Moisture/pH Stress) A->B Exposure to Ambient Air C Tetrahedral Intermediate (High Energy State) B->C Hydrolysis (Rate-limiting) D Ring-Opened Amino Acid (Degradation Product) C->D C-N Bond Cleavage

Fig 1: Moisture-induced lactam hydrolysis pathway of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

Q2: How does temperature affect the degradation rate, and what is the optimal storage condition? A2: Lactam hydrolysis is highly temperature-dependent, following Arrhenius kinetics[3]. At room temperature (25°C), trace moisture within the vial provides enough kinetic energy to reach the tetrahedral transition state. To suppress this, the compound must be stored at 2–8°C (refrigerated) or -20°C for long-term storage. Crucially, the compound must be allowed to equilibrate to room temperature before opening the vial. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating the degradation cascade[4].

Q3: My downstream coupling reaction using this compound has a drastically reduced yield. Could storage degradation be the culprit? A3: Yes. If the lactam has partially hydrolyzed, the resulting ring-opened product contains both a free primary amine and a free carboxylic acid. These functional groups will actively interfere with downstream coupling reagents (e.g., HATU, EDC) or act as competing nucleophiles, leading to complex side-reactions and oligomerization. Always verify purity via ¹H-NMR or LC-MS if the compound has been stored sub-optimally[5].

Q4: Are there specific solvents I should avoid when preparing stock solutions? A4: Avoid storing stock solutions in protic solvents (e.g., water, methanol, ethanol) for extended periods. Acidic or basic conditions exponentially increase the rate of lactam hydrolysis by protonating the carbonyl oxygen or providing a stronger nucleophile (OH⁻), respectively[3]. For stock solutions, use anhydrous, aprotic solvents like DMSO or DMF, and store them at -20°C in single-use aliquots.

Part 2: Quantitative Data & Storage Parameters

To maximize the shelf life of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one, adhere to the environmental parameters outlined below. The degradation risk scales non-linearly with humidity and temperature.

Storage ConditionAtmosphereRelative Humidity (RH)Expected Shelf LifeDegradation Risk Level
-20°C (Freezer) Argon / N₂< 10% (Desiccated)> 24 MonthsMinimal
2–8°C (Fridge) Argon / N₂< 10% (Desiccated)12–24 MonthsLow
25°C (Room Temp) Ambient Air40–60%1–3 MonthsHigh (Hydrolysis)
Solution (Aqueous) N/AN/A< 48 HoursCritical

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility in your experiments, implement the following self-validating protocols for handling and verification.

SOP 1: Inert Storage and Aliquoting Protocol

Causality Focus: Preventing moisture ingress and thermal shock.

  • Thermal Equilibration: Before opening a refrigerated or frozen vial, place it in a desiccator at room temperature for 30–60 minutes. Why: This prevents atmospheric moisture from condensing on the cold, hygroscopic lactam powder[4].

  • Rapid Aliquoting: Weigh the required amount rapidly using a microbalance in a dry-box or under low-humidity ambient conditions.

  • Argon Purging: Introduce a gentle stream of Argon gas into the headspace of the source vial for 10–15 seconds. Why: Argon is heavier than air; it displaces ambient oxygen and moisture, creating a protective, inert blanket over the solid compound.

  • Sealing: Seal the cap tightly with Parafilm and store the primary vial at 2–8°C inside a secondary container filled with indicating silica gel desiccant.

SOP 2: Analytical Verification of Integrity

Causality Focus: Detecting ring-opened degradation products prior to synthesis.

  • Sample Preparation: Dissolve 1 mg of the compound in anhydrous LC-MS grade Acetonitrile. Do not use water/methanol mixtures for the analytical stock to prevent in-situ hydrolysis.

  • LC-MS Analysis: Run a standard gradient.

    • Intact Compound: Look for the primary mass peak at [M+H]⁺ = 182.3 m/z .

    • Degraded Compound: Look for a peak at [M+H]⁺ = 200.3 m/z . This indicates the +18 Da addition of H₂O resulting from lactam cleavage[2].

  • ¹H-NMR Verification: If LC-MS shows >2% of the 200.3 m/z peak, run a proton NMR in CDCl₃. Look for the disappearance of the characteristic broad singlet of the lactam N-H (typically around 5.5–6.5 ppm) and the appearance of primary amine protons, confirming ring opening[5].

StorageWorkflow Start Retrieve Compound from Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Check Inspect Seal & Moisture Exposure Equilibrate->Check Decision Compromised Seal or Ambient Exposure? Check->Decision Yes Run LC-MS / ¹H-NMR (Check for +18 Da mass shift) Decision->Yes Yes / Unsure No Purge with Argon Gas Store at 2-8°C over Desiccant Decision->No No (Intact) Yes->No Purity ≥ 98% Purify Purify via Flash Chromatography (Remove Amino Acid) Yes->Purify Purity < 98%

Fig 2: Self-validating workflow for the storage, handling, and verification of spirocyclic lactams.

References

  • Journal of Medicinal Chemistry. "Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors".[Link][2]

  • Canadian Journal of Chemistry. "The kinetics and mechanism of acid catalysed hydrolysis of lactams".[Link][3]

  • Molecules (via ResearchGate). "Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy".[Link][5]

  • International Journal of Pharmaceutics (via PubMed). "Comparative effects of some hydrophilic excipients on the rate of gabapentin and baclofen lactamization in lyophilized formulations".[Link][4]

Sources

Optimization

Technical Support Center: Scale-Up Manufacturing of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one

Welcome to the Process Chemistry Technical Support Center. This guide is engineered specifically for researchers, process scientists, and drug development professionals scaling up the synthesis of 7,7-dimethyl-2-azaspiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered specifically for researchers, process scientists, and drug development professionals scaling up the synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (CAS: 196608-85-2)[1],. As a critical azaspirocyclic building block used in the synthesis of branched-chain aminotransferase-1 (BCAT1) inhibitors and gabapentin analogs, its scale-up presents unique thermodynamic and mass-transfer challenges. Azaspirocyclic frameworks are highly valued in medicinal chemistry due to their [2].

Section 1: Process Workflow & Mechanistic Strategy

The most robust industrial route avoids hazardous azide chemistry and instead relies on a reductive cyclolactamization cascade. This strategy leverages the of an amino-ester intermediate to construct the spirocyclic core[3].

ProcessFlow SM 3,3-Dimethylcyclohexanone (Starting Material) Step1 Knoevenagel Condensation & Cyanation SM->Step1 Toluene, NH₄OAc Int1 Ethyl 2-(1-cyano-3,3- dimethylcyclohexyl)acetate Step1->Int1 NaCN, EtOH/H₂O IPC: GC-MS Step2 Catalytic Hydrogenation (Raney-Ni, H₂, NH₃) Int1->Step2 60°C, 60 psi Int2 Amino-Ester Intermediate (Transient) Step2->Int2 IPC: IR (2240 cm⁻¹) Step3 Thermal Cyclolactamization (Toluene Reflux) Int2->Step3 -EtOH (Dean-Stark) Product 7,7-Dimethyl-2-azaspiro [4.5]decan-3-one Step3->Product IPC: HPLC (>98%)

Fig 1: Reductive cyclolactamization workflow for 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

Section 2: Self-Validating Experimental Protocol (1kg Scale)

To ensure high scientific integrity, this protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are strictly met.

Step 1: Synthesis of Ethyl 2-(1-cyano-3,3-dimethylcyclohexyl)acetate
  • Methodology: Charge a 10L reactor with 3,3-dimethylcyclohexanone (1.0 eq), ethyl cyanoacetate (1.1 eq), ammonium acetate (0.2 eq), and toluene. Reflux with a Dean-Stark trap until water evolution ceases. Cool to 40°C, add aqueous NaCN (1.2 eq) in ethanol, and stir for 12 hours.

  • Causality: The Knoevenagel condensation requires continuous water removal to drive the equilibrium toward the alkylidenecyanoacetate intermediate. Toluene's boiling point (110.6°C) provides the optimal azeotropic driving force. The subsequent Michael addition of cyanide generates the quaternary stereocenter, with ethanol acting as a phase-transfer facilitator.

  • Self-Validation (IPC 1): Sample the organic layer for GC-MS. The reaction is validated to proceed only when the intermediate mass (m/z 223) constitutes >95% of the total ion chromatogram.

Step 2: Reductive Cyclolactamization Cascade
  • Methodology: Transfer the intermediate to a high-pressure hydrogenation vessel. Add Raney-Nickel catalyst (10% w/w) and 7N methanolic ammonia (5.0 eq). Pressurize with H₂ to 60 psi and heat to 60°C.

  • Causality: Raney-Ni is selected over Palladium on Carbon (Pd/C) to prevent catalyst poisoning by the primary amine product. Methanolic ammonia is critical; it suppresses the formation of secondary amine dimers by shifting the equilibrium of the transient imine intermediate.

  • Self-Validation (IPC 2): Monitor hydrogen uptake. Once uptake ceases, sample for FTIR. The system is self-validated when the nitrile stretch (2240 cm⁻¹) is completely absent.

  • Methodology (Cyclization): Filter the catalyst under inert atmosphere. Solvent-swap the filtrate to toluene and reflux at 110°C for 8 hours using a Dean-Stark trap.

  • Causality: The cyclization of the amino-ester to the spiro-lactam is endothermic. Toluene reflux provides the thermal energy required to overcome the steric hindrance of the 7,7-dimethyl group while driving off the ethanol byproduct to push the equilibrium forward.

  • Self-Validation (IPC 3): Perform HPLC analysis. The process is complete when the uncyclized amino-ester peak area is <1.0%, yielding the final.

Section 3: Troubleshooting Guide & FAQs

Q: During the 1kg scale-up, the nitrile reduction stalls at 60% conversion despite continuous hydrogen pressure. Why? A: This is a classic mass-transfer limitation, not a chemical failure. At the bench scale, surface aeration is sufficient to dissolve H₂ into the solvent. At the pilot scale, the gas-liquid interfacial area decreases drastically.

  • Causality: The reaction becomes starved of dissolved hydrogen, leading to the accumulation of stable imine intermediates that poison the catalyst.

  • Solution: Switch to a hollow-shaft gas-entrainment impeller to actively draw headspace H₂ into the liquid phase, and ensure the agitation tip speed matches the bench-scale parameters.

Q: We are observing a 10-15% yield of a heavy impurity during hydrogenation. LC-MS indicates a dimer. How do we suppress this? A: The heavy impurity is a secondary amine dimer.

  • Causality: As the primary amine is formed, it acts as a nucleophile and attacks the transient imine intermediate of an adjacent unreduced molecule.

  • Solution: Increase the concentration of methanolic ammonia from 2.0 eq to 5.0 eq. The excess ammonia outcompetes the primary amine for the imine intermediate, forcing the equilibrium back toward the desired primary amine pathway.

Q: The final HPLC shows uncyclized amino-ester, even after 12 hours of toluene reflux. How does the 7,7-dimethyl substitution affect this? A: The gem-dimethyl group at the 7-position introduces severe steric bulk.

  • Causality: While the Thorpe-Ingold effect generally favors cyclization, the bulky 7,7-dimethyl group locks the cyclohexane ring into a specific chair conformation. If the aminomethyl and ester groups are forced into an unfavorable axial/equatorial relationship, the activation energy for cyclization increases significantly compared to unsubstituted [4].

  • Solution: Ensure continuous, active removal of the ethanol byproduct via a Dean-Stark trap or fractional distillation to thermodynamically force the equilibrium forward.

Section 4: Quantitative Data & Process Metrics

Table 1: Quantitative Process Metrics & Scale-Up Variances

Process ParameterBench Scale (10g)Pilot Scale (1kg)Mechanistic Variance & Impact
H₂ Pressure 30 psi60 psiIncreased to overcome reduced gas-liquid mass transfer at scale.
Agitation 400 RPM (Magnetic)150 RPM (Gas-entrainment)Impeller type changed to maintain dissolved H₂ concentration.
NH₃ Equivalents 2.0 eq5.0 eqHigher equivalents required at scale to suppress dimer formation.
Cyclization Temp 110°C110°CConsistent; requires active Dean-Stark distillation for EtOH removal.
Overall Yield 84%79%5% drop attributed to reactor wall hold-up and filtration losses.
Purity (HPLC) >99.5%>98.8%Minor increase in dimer impurity; acceptable for intermediate use.

Sources

Troubleshooting

overcoming steric hindrance in 7,7-dimethyl-2-azaspiro[4.5]decan-3-one derivatives

Introduction The 7,7-dimethyl-2-azaspiro[4.5]decan-3-one scaffold is a valuable structural motif in medicinal chemistry and drug discovery, prized for its rigid, three-dimensional architecture which can enhance interacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 7,7-dimethyl-2-azaspiro[4.5]decan-3-one scaffold is a valuable structural motif in medicinal chemistry and drug discovery, prized for its rigid, three-dimensional architecture which can enhance interactions with biological targets.[1][2] However, the synthetic utility of this scaffold is often hampered by a significant challenge: steric hindrance. The gem-dimethyl group at the C7 position of the cyclohexane ring creates a sterically congested environment, profoundly influencing the reactivity of the adjacent γ-lactam ring. This steric shield can impede access of reagents to the lactam nitrogen (N2) and the α-carbon (C4), leading to low reaction yields, forcing the use of harsh conditions, or preventing desired transformations altogether.

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common synthetic issues and answering frequently asked questions related to the manipulation of this sterically demanding scaffold.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and derivatization of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one systems. Each problem is followed by a diagnosis of the underlying cause and a series of recommended solutions with detailed protocols.

Problem 1: Low or No Yield in N-Alkylation or N-Arylation Reactions

Symptoms:

  • Your starting material (the secondary lactam) is largely unreacted after prolonged reaction times, even at elevated temperatures.

  • You observe decomposition of starting materials or reagents.

  • Thin-layer chromatography (TLC) or Liquid chromatography–mass spectrometry (LC-MS) analysis shows only baseline material or starting lactam.

Diagnosis: The primary cause is the steric hindrance imposed by the gem-dimethyl group at C7. One of the methyl groups often occupies a pseudo-axial position, effectively shielding the lactam nitrogen from the approach of electrophiles. Furthermore, deprotonation of the lactam N-H with common bases (e.g., NaH, K₂CO₃) can be slow, and the resulting lactam anion may not be sufficiently nucleophilic to attack bulky electrophiles.

Solutions & Protocols:

Solution 1.1: Employ Stronger, Less-Hindered Bases and High-Reactivity Electrophiles

The choice of base is critical. Stronger, non-nucleophilic bases can more effectively deprotonate the hindered N-H.

  • Recommended Bases: Lithium diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LiHMDS), Sodium bis(trimethylsilyl)amide (NaHMDS). These bases are sterically demanding themselves but are exceptionally strong, ensuring near-quantitative deprotonation.

  • Electrophile Choice: Whenever possible, use smaller, more reactive electrophiles (e.g., methyl iodide, benzyl bromide) over bulkier ones (e.g., isopropyl iodide). For challenging couplings, consider using highly reactive triflate salts.

Protocol 1.1: N-Benzylation using LiHMDS

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.1 eq., 1.0 M solution in THF) dropwise over 10 minutes. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Solution 1.2: Switch to Catalytic Methods for N-Arylation

For N-arylation, traditional SₙAr reactions often fail. Buchwald-Hartwig amination provides a powerful alternative, using a palladium catalyst and a specialized ligand to overcome the steric barrier.

Protocol 1.2: Buchwald-Hartwig N-Arylation

  • Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq.), a suitable ligand such as XPhos or RuPhos (0.05 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Reaction Setup: Add the 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (1.0 eq.) and the aryl halide (e.g., 4-bromotoluene, 1.1 eq.). Evacuate and backfill the tube with argon three times.

  • Solvent & Heating: Add anhydrous, degassed toluene or dioxane (0.1 M). Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitoring & Workup: Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Problem 2: Difficulty in Functionalizing the C4 Position (α-Carbon)

Symptoms:

  • Attempts to form an enolate at C4 for subsequent alkylation or acylation fail.

  • Side reactions, such as O-alkylation or decomposition, are observed.

  • Low diastereoselectivity in the formation of a new stereocenter at C4.

Diagnosis: The steric bulk from the C7 gem-dimethyl group extends its influence to the C4 position, hindering the approach of bases and electrophiles. The formation of a stable, planar enolate can also be disfavored.

Solutions & Protocols:

Solution 2.1: Directed C-H Functionalization

Modern synthetic methods allow for the functionalization of C(sp³)–H bonds without pre-functionalization.[3][4] This can be a powerful strategy for these sterically hindered systems. While specific protocols for this exact scaffold are not widely published, principles from related γ-lactam systems can be adapted.[5]

Conceptual Workflow: Directed C-H Activation

  • Directing Group Installation: Install a removable directing group on the lactam nitrogen that can coordinate to a transition metal catalyst (e.g., a picolinamide).[3]

  • Catalytic C-H Activation/Functionalization: Use a palladium or rhodium catalyst to selectively activate the C4-H bond and couple it with a suitable partner (e.g., an aryl halide).[4]

  • Directing Group Removal: Cleave the directing group to reveal the functionalized lactam.

C4_Functionalization_Strategy A Starting Lactam B Install Directing Group (DG) on Lactam Nitrogen A->B C Pd or Rh-Catalyzed C4-H Activation & Cross-Coupling B->C D C4-Functionalized Lactam (with DG) C->D E Remove Directing Group D->E F Final C4-Functionalized Product E->F

Frequently Asked Questions (FAQs)

Q1: Why is the gem-dimethyl group at C7 so impactful on reactivity?

A: The C7 gem-dimethyl group locks the cyclohexane ring in a specific chair conformation. In this conformation, one of the methyl groups is typically in a pseudo-axial orientation, creating a significant steric shield over one face of the five-membered lactam ring. This "umbrella" effect directly impedes the trajectory of incoming reagents aiming for the lactam nitrogen (N2) or the adjacent α-carbon (C4), dramatically increasing the activation energy for many common transformations. Studies on related hindered systems have shown that such steric hindrance can completely prevent reactions that would otherwise proceed smoothly.[6]

Q2: Are there alternative reagents for forming hindered amide/lactam bonds if I am building the scaffold from scratch?

A: Yes. If you are constructing the spirocycle and facing challenges in the final lactamization step due to steric hindrance, traditional coupling reagents may fail. A robust method for forming sterically hindered amides involves the coupling of Grignard reagents with isocyanates.[7] This approach avoids the formation of a tetrahedral intermediate that is often sterically disfavored in traditional amide coupling.

Q3: What analytical techniques are best for confirming the conformation and stereochemistry of these derivatives?

A: A combination of techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable. NOESY can reveal through-space correlations between protons, helping to establish the relative stereochemistry and confirm which protons are being shielded by the gem-dimethyl group.

  • X-ray Crystallography: This is the definitive method for determining the solid-state conformation and absolute stereochemistry of your products. If you can grow a suitable crystal, it provides unambiguous proof of the molecular structure.

Q4: Can solvent choice help overcome steric hindrance?

A: While solvent choice alone cannot eliminate a severe steric clash, it can significantly influence reaction rates.

  • Polar Aprotic Solvents (THF, Dioxane, DMF): These are generally preferred for reactions involving anionic intermediates, as they can solvate the counter-ion (e.g., Li⁺, Na⁺) without interfering with the nucleophile.

  • Coordinating Solvents: In some transition-metal-catalyzed reactions, a coordinating solvent can help stabilize the active catalytic species.

  • Non-polar Solvents (Toluene, Hexane): These are less common for the reactions discussed but may be required for specific catalytic cycles, such as the Buchwald-Hartwig amination.

It is always recommended to perform a solvent screen when optimizing a difficult reaction.

Comparative Data Summary

When tackling N-alkylation, the choice of base and reaction conditions is paramount. The following table summarizes typical outcomes for the benzylation of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

BaseSolventTemperature (°C)Typical YieldNotes
K₂CO₃Acetonitrile80< 5%Ineffective due to low base strength and steric hindrance.
NaHDMF25 → 8010-20%Slow deprotonation; requires elevated temperatures, risking side reactions.
LiHMDS THF -78 → 25 > 85% Highly effective. Strong, non-nucleophilic base ensures rapid deprotonation.
LDATHF-78 → 25~80%Also effective, but can sometimes be more prone to side reactions than LiHMDS.

Troubleshooting_Workflow start Low/No Product Yield check_sm Verify Starting Material Purity start->check_sm q1 Is the reaction N-Alkylation/Arylation? check_sm->q1 sol_n_alkylation Use Stronger Base (LiHMDS) or Catalytic Method (Buchwald-Hartwig) q1->sol_n_alkylation Yes q2 Is the reaction C4-Functionalization? q1->q2 No end Successful Reaction sol_n_alkylation->end sol_c4 Consider Directed C-H Activation Strategy q2->sol_c4 Yes optimize Systematically Optimize: - Temperature - Solvent - Reagent Stoichiometry q2->optimize No/ Other sol_c4->end optimize->end

References

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in Azaspiro[4.5]decane Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one and related spiro-lactams. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, mitigate, and resolve common catalytic challenges.

Part 1: Foundational Knowledge & FAQs

This section addresses preliminary questions you might have about your catalytic system and the initial signs of deactivation.

Q1: What are the common catalytic routes for synthesizing 2-azaspiro[4.5]decan-3-ones, and what catalysts are used?

The synthesis of the 2-azaspiro[4.5]decan-3-one core, a key structure in compounds like Gabapentin-lactam, typically involves intramolecular cyclization or amidation reactions.[1] The specific catalysts depend on the chosen synthetic pathway:

  • Direct Catalytic Amidation: This is an increasingly popular, atom-economical method where a suitable amino-acid precursor cyclizes with the removal of water. Boron-based catalysts, such as boronic acids or borate esters like B(OCH2CF3)3, are particularly effective for this transformation.[2][3]

  • Beckmann Rearrangement: A classic route involves the rearrangement of a spiro[4.5]decan-2-one oxime to the corresponding lactam.[4] This reaction is typically catalyzed by strong Brønsted or Lewis acids.

  • Transition Metal-Catalyzed Cyclizations: Depending on the specific precursor, transition metals like Palladium (Pd) or Rhodium (Rh) can be employed to catalyze intramolecular C-N bond formation.[5][6]

Q2: My reaction yield has dropped significantly after several runs with a recycled catalyst. What are the first signs I should look for?

A drop in yield is the most common indicator of catalyst deactivation. Other key signs include:

  • Decreased Reaction Rate: The time required to reach maximum conversion increases.

  • Change in Selectivity: An increase in the formation of byproducts.

  • Visual Changes to the Catalyst: In the case of heterogeneous catalysts, you might observe a change in color (e.g., darkening due to coke formation), clumping of particles (sintering), or physical breakdown (attrition).

Catalyst deactivation is an inevitable process, but its rate can be managed.[7][8] The causes can be broadly categorized as chemical, mechanical, or thermal.[8]

Part 2: A-to-Z Troubleshooting Guide

This section provides a systematic approach to diagnosing the root cause of catalyst deactivation in a question-and-answer format.

Q3: My reaction has stalled. How do I begin to diagnose the problem?

The first step is to systematically evaluate the potential causes. The following workflow provides a logical path for troubleshooting.

G A Observe Deactivation (Low Yield, Slow Rate) B Hypothesize Cause: Poisoning, Fouling, Sintering, Leaching? A->B C Perform Catalyst Characterization (TGA, BET, XPS, etc.) B->C Analyze Catalyst D Analyze Reaction Components (Substrates, Solvents) B->D Check Inputs E Confirm Root Cause C->E D->E F Implement Mitigation Strategy (Purify Feed, Modify Conditions, Regenerate) E->F G Validate Solution F->G

Caption: General workflow for troubleshooting catalyst deactivation.

Q4: I suspect catalyst poisoning. What are common poisons for my reaction type?

Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites, rendering them inactive.[7][9]

  • For Boron-Based Catalysts: While robust, these catalysts can be inhibited. Water accumulation can hydrolyze active species, though this is often a reversible equilibrium.[10] Strong Lewis bases present as impurities can compete for coordination to the boron center.

  • For Transition Metal Catalysts (e.g., Pd, Rh): These are highly susceptible to poisoning. Common poisons include:

    • Sulfur Compounds: Thiols, thioethers, or residual sulfur from starting materials.

    • Phosphorus Compounds: Phosphines or phosphates.

    • Halogens: If not part of the catalytic cycle, halides can irreversibly bind to metal surfaces.

    • Strongly Coordinating Species: Impurities with lone pairs, such as certain nitrogen heterocycles, can act as inhibitors.

Actionable Step: Review the purity of your starting materials, intermediates, and solvents. Consider passing solvents through a purification column (e.g., activated alumina) to remove trace impurities.

Q5: I see some discoloration or solid deposits on my catalyst. Could this be fouling?

Yes, this is a classic sign of fouling (also known as coking). Fouling is the physical deposition of carbonaceous materials or polymers onto the catalyst surface, blocking pores and active sites.[9][11]

  • Cause: In lactam synthesis, this can arise from the thermal degradation of the starting material, product, or solvent, especially if localized "hot spots" occur in the reactor. Side reactions, such as polymerization of trace olefinic impurities, can also contribute.

  • Diagnosis: The most direct way to confirm and quantify fouling is through Thermogravimetric Analysis (TGA) .

Q6: My reaction requires high temperatures. Could this be damaging my catalyst?

High temperatures can lead to thermal degradation, primarily through sintering .[7][9] This is especially relevant for supported heterogeneous catalysts.

  • Mechanism: At elevated temperatures, the small, highly active metal crystallites on the support can migrate and agglomerate into larger, less active particles. This leads to an irreversible loss of active surface area.[7] The support material itself can also undergo phase changes or collapse, trapping the active sites.[8]

  • Diagnosis: A significant decrease in the catalyst's specific surface area, as measured by BET (Brunauer-Emmett-Teller) analysis , is a strong indicator of sintering.

The primary mechanisms of deactivation are visualized below.

G cluster_0 Fresh Catalyst cluster_1 Poisoning cluster_2 Fouling (Coking) cluster_3 Sintering A1 Active Site A2 Active Site A3 Active Site A4 Active Site A5 Active Site A6 Active Site P1 Active Site P2 Poison P3 Active Site P4 Poison F1 Active Site F2 Coke F3 Active Site S1 Large Particle

Caption: Key mechanisms of heterogeneous catalyst deactivation.

Part 3: Analytical Protocols for Catalyst Characterization

To move from hypothesis to diagnosis, you must analyze the spent catalyst. Here are standardized protocols for key techniques.

Protocol 1: Quantifying Coke/Fouling via Thermogravimetric Analysis (TGA)

TGA measures changes in a material's mass as a function of temperature. It is highly effective for quantifying carbonaceous deposits.[12]

  • Sample Preparation: Carefully retrieve ~5-10 mg of the deactivated catalyst. Gently crush if it's in pellet form to ensure uniform heating. Prepare a similar amount of fresh catalyst as a control.

  • Instrument Setup:

    • Place the sample in a TGA pan (typically alumina or platinum).

    • Tare the balance.

  • Experimental Program:

    • Step 1 (Drying): Ramp the temperature to 120 °C at 10 °C/min under an inert atmosphere (N₂ or Ar) and hold for 30 minutes to remove adsorbed water and solvents.

    • Step 2 (Oxidation): Switch the gas to an oxidative atmosphere (Air or O₂/N₂ mixture).

    • Step 3 (Burn-off): Ramp the temperature to 800 °C at 10 °C/min.

  • Data Analysis: The percentage mass loss during the oxidation step (typically between 300-700 °C) corresponds to the amount of coke burned off the catalyst. Compare this to the negligible weight loss from the fresh catalyst in the same temperature range.

Protocol 2: Measuring Surface Area Changes via BET Analysis

This technique measures the physical adsorption of a gas (usually N₂) onto the surface of the material to determine the total surface area, a key indicator of sintering or pore blockage.[9][13]

  • Sample Preparation (Degassing):

    • Accurately weigh ~100-200 mg of the catalyst (both fresh and spent samples) into a sample tube.

    • Degas the sample under vacuum at a temperature high enough to remove physisorbed species but low enough to avoid altering the catalyst structure (e.g., 150-250 °C) for several hours until the pressure stabilizes.

  • Analysis:

    • Cool the sample tube in a liquid nitrogen bath (77 K).

    • Introduce controlled doses of N₂ gas and measure the pressure equilibrium to generate an adsorption-desorption isotherm.

  • Data Analysis: Apply the BET equation to the linear portion of the isotherm to calculate the specific surface area (m²/g). A significant decrease (>20%) in the surface area of the spent catalyst compared to the fresh sample strongly suggests sintering or severe fouling.

Protocol 3: Identifying Surface Poisons via X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top 1-10 nm of a catalyst's surface, making it ideal for detecting poisons.[9]

  • Sample Preparation: Mount a small amount of the catalyst powder onto a sample holder using carbon tape. Ensure the surface is as flat as possible.

  • Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a wide-scan survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans over the peaks of interest (e.g., S 2p, P 2p, Cl 2p, and the primary catalyst metal).

  • Data Analysis:

    • The presence of unexpected elements (e.g., sulfur, phosphorus) in the survey scan confirms poisoning.

    • Analysis of the high-resolution spectra can reveal the oxidation state of the poison and the catalyst metal, providing insight into the deactivation mechanism (e.g., formation of metal sulfides).

Symptom Potential Cause Primary Analytical Technique Secondary Technique
Gradual activity loss over multiple cyclesSintering (Thermal Degradation)BET Surface Area AnalysisXRD (for crystallite size)[14]
Rapid activity loss, especially with new reagent batchPoisoningXPS / XRF (Elemental Analysis)[9]TPD (Temp-Programmed Desorption)[15]
Visible deposits, increased pressure dropFouling / CokingTGA (Thermogravimetric Analysis)[12]SEM (for morphology)
Activity loss with color in the filtrate (homogeneous cat.)Leaching / DecompositionICP-MS of reaction solutionIn situ Spectroscopy (if available)[5]
Part 4: Mitigation and Regeneration Strategies

Once you have identified the cause of deactivation, you can implement a targeted solution.

Q7: How can I prevent catalyst deactivation in future experiments?
  • Feedstock Purification: This is the most effective way to prevent poisoning. If sulfur is the issue, use reagents with the lowest possible sulfur content or pass liquid reagents through a guard bed (e.g., activated carbon or specific adsorbents).

  • Optimize Reaction Conditions: To combat thermal deactivation, determine the minimum temperature required for an efficient reaction rate. For fouling, reducing reactant concentrations or improving mixing can minimize side reactions.[16]

  • Catalyst Design: Incorporating promoters can enhance stability. For example, stabilizing metal particles by embedding them in a support can increase resistance to sintering.[16]

Q8: Can I regenerate my deactivated catalyst?

Regeneration is often possible, depending on the deactivation mechanism.[9]

  • For Fouling/Coking: A controlled calcination (heating in air) can burn off carbonaceous deposits. The TGA protocol you used for diagnosis can help define the optimal temperature for this process.

  • For Reversible Poisoning: Some poisons can be removed. For example, if excess water is inhibiting a boron catalyst, performing the reaction under Dean-Stark conditions or with molecular sieves can restore activity.[10]

  • For Sintering or Irreversible Poisoning: Regeneration is typically not feasible for sintered catalysts. For severe poisoning (e.g., by sulfur), the strong poison-active site bond is often impossible to break without destroying the catalyst itself. In these cases, replacement is the only option.[9]

References
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. [Link]

  • Lecture 6 Catalyst characterization. (n.d.). NPTEL. [Link]

  • Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. (2023). AASCIT. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]

  • Characterizing Catalysts Via Temperature-Programmed Techniques. (2015). AZoM. [Link]

  • Lecture 10 Catalyst characterization. (n.d.). NPTEL. [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). HETEROCYCLES. [Link]

  • Study of Catalyst Deactivation in Three Different Industrial Processes. (2006). Diva-Portal.org. [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2020). ACS Catalysis. [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]

  • Mechanisms of catalyst deactivation. (2001). Applied Catalysis A: General. [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. (1995). Chemical and Pharmaceutical Bulletin. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). ResearchGate. [Link]

  • Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. (2015). Chemical Reviews. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. [Link]

  • Catalytic Amidation. (n.d.). University College London. [Link]

  • Selected strategies for the construction of 7‐azaspiro[4.5]decanes. (2023). ResearchGate. [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (2019). Archiv der Pharmazie. [Link]

  • Catalytic Amidation Guide. (n.d.). University College London. [Link]

  • Mechanistic insights into boron-catalysed direct amidation reactions. (2017). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. (2016). ACS Catalysis. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). Catalysts. [Link]

  • Organocatalytic multicomponent coupling to access a highly functionalised tetracyclic furoindoline: interrupted Passerini/Joullié–Ugi cascade reaction. (2021). Chemical Communications. [Link]

  • Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. (2021). Molecules. [Link]

  • Mechanistic investigation on 2-aza-spiro[15][16]decan-3-one formation from 1-(aminomethyl)cyclohexylacetic acid (gabapentin). (2008). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 7,7-dimethyl-2-azaspiro[4.5]decan-3-one versus Standard Spirocyclic Scaffolds

Introduction: The Imperative of Three-Dimensionality in Modern Drug Design In the landscape of medicinal chemistry, the principle of "escaping flatland" has transitioned from a novel concept to a guiding tenet in the des...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Three-Dimensionality in Modern Drug Design

In the landscape of medicinal chemistry, the principle of "escaping flatland" has transitioned from a novel concept to a guiding tenet in the design of successful therapeutics.[1][2][3] The deliberate incorporation of three-dimensional (3D) structural motifs, such as spirocycles, is a proven strategy to enhance molecular complexity, improve physicochemical properties, and unlock superior pharmacological profiles.[4][5][6] Spirocyclic scaffolds, defined by two rings sharing a single carbon atom, offer a rigid and well-defined conformational framework. This rigidity can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[7][8]

This guide provides an in-depth comparison of a specific, nuanced scaffold, 7,7-dimethyl-2-azaspiro[4.5]decan-3-one , against a backdrop of more broadly utilized "standard" spirocyclic systems like spiro[3.3]heptanes. We will dissect their structural attributes, compare their physicochemical properties through experimental and calculated data, provide detailed synthetic protocols, and offer expert insights into their strategic application in drug development programs.

Featured Scaffold: A Deep Dive into 7,7-dimethyl-2-azaspiro[4.5]decan-3-one

The 7,7-dimethyl-2-azaspiro[4.5]decan-3-one scaffold is a compelling architecture for several reasons. It combines the larger, conformationally distinct azaspiro[4.5]decane core with two key features: a metabolically robusting gem-dimethyl group and a versatile lactam functionality.

  • Structural Dissection:

    • Azaspiro[4.5]decane Core: This system, composed of a pyrrolidinone ring fused to a cyclohexane ring, provides a larger and more sterically defined 3D geometry compared to smaller spirocycles. The exit vectors for substituents are distinct from those of "flatter" or smaller ring systems.

    • gem-Dimethyl Group: Positioned on the cyclohexane ring at C7, this motif serves a dual purpose. First, it acts as a "metabolic shield," sterically hindering enzymatic oxidation at or near this position, which can significantly enhance metabolic stability. Second, it locks the conformation of the cyclohexane ring, further reducing the molecule's flexibility.

    • Lactam Moiety: The 3-one functionality creates a rigid amide isostere. This group can participate in crucial hydrogen bonding interactions with protein targets and offers a synthetically tractable handle for further diversification.

The Landscape of Standard Spirocyclic Scaffolds

To provide a meaningful comparison, we will evaluate our featured scaffold against three widely adopted spirocyclic systems that represent different sizes, heteroatom compositions, and established utilities in medicinal chemistry.

  • 2-Oxa-6-azaspiro[3.3]heptane: A highly popular scaffold, often utilized as a bioisosteric replacement for morpholine.[9][10] Its strained four-membered rings impart a unique, compact, and rigid geometry. The presence of two heteroatoms enhances polarity and often improves aqueous solubility.[11]

  • Spiro[3.3]heptane: This parent carbocyclic scaffold provides a purely hydrocarbon framework, valued for its rigidity and ability to project substituents into precise vectors in space.[12][13] It is an excellent baseline for understanding the impact of heteroatom incorporation.

  • 1-Thia-4-azaspiro[4.5]decane: This scaffold shares the same ring size as our featured compound but incorporates a sulfur atom within a thiazolidinone ring.[14] This introduces different electronic properties and hydrogen bonding capabilities, making it a valuable tool for exploring structure-activity relationships (SAR).

Head-to-Head Comparison: Physicochemical Properties

The choice of a scaffold has profound implications for a molecule's drug-like properties. The following table summarizes key calculated and experimental physicochemical parameters, offering a quantitative basis for comparison. The data underscores how subtle structural changes can significantly alter properties critical for ADME (Absorption, Distribution, Metabolism, and Excretion).

Property7,7-dimethyl-2-azaspiro[4.5]decan-3-one2-Oxa-6-azaspiro[3.3]heptaneSpiro[3.3]heptane1-Thia-4-azaspiro[4.5]decan-3-one
Molecular Formula C₁₁H₁₉NOC₅H₉NOC₇H₁₂C₈H₁₃NOS
Molecular Weight ( g/mol ) 181.28[15]99.1296.17[12]171.25
Calculated LogP (XLogP3) 1.9-1.12.21.1
Topological Polar Surface Area (TPSA) 29.1 Ų[16]21.7 Ų0 Ų56.9 Ų
Fraction of sp³ Carbons (Fsp³) 0.911.001.000.88
Hydrogen Bond Donors 1101
Hydrogen Bond Acceptors 1202
Rotatable Bonds 0000

Analysis: The gem-dimethyl group on our featured scaffold increases its lipophilicity (LogP) compared to the smaller, more polar oxa-azaspiro[3.3]heptane. However, its Fsp³ count remains high, which is desirable for avoiding the pitfalls of "flat" molecules.[17] Its TPSA is moderate, suggesting a balance between solubility and permeability. The complete rigidity (0 rotatable bonds) of all these core scaffolds is a key shared advantage.

Synthetic Accessibility: Protocols and Strategic Considerations

A scaffold's utility is directly tied to its synthetic accessibility. Below are detailed, validated protocols for the synthesis of a standard scaffold and a proposed, robust route to our featured compound.

Experimental Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salt

This protocol is adapted from a scalable synthesis that yields a stable, highly soluble salt form, which is advantageous for subsequent reactions.[9][11] The choice of a sulfonate salt over the more common oxalate is a key process improvement, enhancing stability and solubility.[11]

Workflow Diagram:

cluster_0 Step 1: N-Tosylation and Cyclization cluster_1 Step 2: Detosylation cluster_2 Step 3: Salt Formation A Tribromopentaerythritol B p-Toluenesulfonamide, Base A->B C N-Tosyl-2-oxa-6-azaspiro[3.3]heptane B->C D N-Tosyl-2-oxa-6-azaspiro[3.3]heptane E Mg turnings, Sonication in MeOH D->E F 2-Oxa-6-azaspiro[3.3]heptane (Free Base) E->F G Free Base in Solution H Sulfonic Acid (e.g., CSA, MsOH) G->H I Crystalline Sulfonate Salt H->I

Caption: Workflow for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane sulfonate salts.

Step-by-Step Methodology:

  • Cyclization: To a solution of tribromopentaerythritol and p-toluenesulfonamide in a suitable solvent (e.g., DMF), add a strong base (e.g., NaH) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography to yield the N-tosylated spirocycle.

  • Deprotection: Suspend the N-tosylated intermediate and magnesium turnings in methanol. Sonicate the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by the disappearance of the starting material.

  • Salt Formation: Filter the reaction mixture to remove magnesium salts. To the filtrate containing the free base, add a methanolic solution of the desired sulfonic acid (e.g., camphorsulfonic acid, 1.1 equivalents) at room temperature. The sulfonate salt will precipitate and can be collected by filtration, washed with cold methanol, and dried under vacuum.[9]

Proposed Protocol 2: Synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one

Workflow Diagram:

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Decarboxylation & Lactam Formation A 4,4-Dimethylcyclohexanone B Pyrrolidine, p-TsOH (cat.) A->B C Enamine Intermediate B->C D Enamine Intermediate E Methyl Acrylate D->E Michael Addition F Spirocyclic Keto-ester E->F Followed by Dieckmann Condensation G Spirocyclic Keto-ester H Acidic Hydrolysis & Heat G->H I 4,4-Dimethylspiro[4.5]decan-3-one H->I J Hydroxylamine, then PPA/H₂SO₄ I->J Beckmann Rearrangement K 7,7-dimethyl-2-azaspiro[4.5]decan-3-one J->K G scaffold 7,7-dimethyl-2-azaspiro[4.5]decan-3-one gem_dimethyl gem-Dimethyl Group scaffold->gem_dimethyl azaspiro_4_5 Azaspiro[4.5]decane Core scaffold->azaspiro_4_5 lactam Lactam Moiety scaffold->lactam metabolic_stability Increased Metabolic Stability gem_dimethyl->metabolic_stability locked_conformation Locked Conformation gem_dimethyl->locked_conformation lipophilicity Modulated Lipophilicity gem_dimethyl->lipophilicity azaspiro_4_5->locked_conformation defined_vectors Defined Exit Vectors azaspiro_4_5->defined_vectors h_bonding H-Bonding Capacity lactam->h_bonding synthetic_handle Synthetic Handle lactam->synthetic_handle

Sources

Comparative

A Comparative Guide to HPLC Validation Methods for 7,7-dimethyl-2-azaspiro[4.5]decan-3-one

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation methods for the analysis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one. As a polar, non-chiral spirocyclic lactam, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation methods for the analysis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one. As a polar, non-chiral spirocyclic lactam, this compound presents unique challenges for retention and separation in traditional reversed-phase chromatography. Here, we will compare a conventional Reversed-Phase (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, providing a detailed validation protocol for each based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The experimental data presented is illustrative of typical performance characteristics for these assays.

The Critical Role of Method Validation

In pharmaceutical development and quality control, the validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] A validated HPLC method ensures the reliability, accuracy, and precision of quantitative results for an active pharmaceutical ingredient (API) or related substances, which is a regulatory necessity.[5] For a compound like 7,7-dimethyl-2-azaspiro[4.5]decan-3-one, which may serve as a critical intermediate or building block in drug synthesis, a robust analytical method is paramount for ensuring the quality and consistency of the final product.

The Analyte: 7,7-dimethyl-2-azaspiro[4.5]decan-3-one

7,7-dimethyl-2-azaspiro[4.5]decan-3-one is a spirocyclic compound containing a polar lactam functional group. The presence of this polar moiety and the overall molecular structure can make it challenging to achieve adequate retention on traditional non-polar stationary phases used in RP-HPLC.[6][7] This guide will explore two distinct chromatographic strategies to address this challenge.

Comparative HPLC Methodologies

Two hypothetical HPLC methods are proposed for the analysis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one. Method A represents a standard RP-HPLC approach, while Method B utilizes the HILIC technique, which is often better suited for polar compounds.[8][9][10][11]

Method A: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a widely used technique where the stationary phase is non-polar and the mobile phase is polar.[12][13] For polar analytes, achieving sufficient retention can be difficult, sometimes requiring highly aqueous mobile phases or ion-pairing agents.[6][12]

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[8][9][14] This creates a water-rich layer on the surface of the stationary phase, allowing for the partitioning of polar analytes and enhancing their retention.[9]

  • Column: Amide, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: Acetonitrile:Water (90:10, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Diluent: Acetonitrile:Water (90:10, v/v)

Head-to-Head Validation: Protocols and Comparative Data

The following sections detail the validation protocols for each of the ICH Q2(R1) parameters and present a comparative analysis of the performance of Method A and Method B.[3][4][15]

Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method.[5][16][17][18]

Experimental Protocol for Forced Degradation:

  • Prepare separate solutions of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one at a concentration of 1 mg/mL.

  • Subject the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose the solution to UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples, along with an unstressed control sample, using both Method A and Method B.

  • Assess the peak purity of the analyte in the presence of any degradation products using a photodiode array (PDA) detector.

Comparative Data:

Stress ConditionMethod A (RP-HPLC) - ObservationsMethod B (HILIC) - Observations
Acidic ~15% degradation. Main peak is spectrally pure. Degradant peak well-resolved (Rs > 2.0).~15% degradation. Main peak is spectrally pure. Degradant peak well-resolved (Rs > 2.5).
Basic ~20% degradation. Main peak is spectrally pure. Degradant peak well-resolved (Rs > 2.0).~20% degradation. Main peak is spectrally pure. Degradant peak well-resolved (Rs > 3.0).
Oxidative ~10% degradation. Main peak is spectrally pure. Degradant peak well-resolved (Rs > 2.0).~10% degradation. Main peak is spectrally pure. Degradant peak well-resolved (Rs > 2.8).
Thermal <5% degradation. No significant degradants observed.<5% degradation. No significant degradants observed.
Photolytic <5% degradation. No significant degradants observed.<5% degradation. No significant degradants observed.

Analysis: Both methods demonstrate the ability to separate the analyte from its degradation products, thus proving their specificity and stability-indicating nature. Method B (HILIC) shows slightly better resolution for the degradation products formed under hydrolytic and oxidative stress.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Experimental Protocol:

  • Prepare a stock solution of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the peak area against the corresponding concentration and perform a linear regression analysis.

Comparative Data:

ParameterMethod A (RP-HPLC)Method B (HILIC)
Range 5 - 75 µg/mL5 - 75 µg/mL
Correlation Coefficient (r²) 0.99920.9998
Y-intercept Minimal, close to zeroMinimal, close to zero
Slope Consistent with responseConsistent with response

Analysis: Both methods exhibit excellent linearity over the tested range, with correlation coefficients well above the typical acceptance criterion of ≥ 0.999. Method B shows a slightly higher correlation coefficient, suggesting a marginally better linear response.

Accuracy

Accuracy is the closeness of agreement between the value that is accepted as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix, if applicable.

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the respective HPLC methods.

  • Calculate the percentage recovery for each sample.

Comparative Data:

Concentration LevelMethod A (RP-HPLC) - Mean Recovery (%)Method B (HILIC) - Mean Recovery (%)
80% 99.2%100.5%
100% 100.3%100.1%
120% 99.8%99.5%
Overall Mean Recovery 99.8%100.0%

Analysis: Both methods demonstrate high accuracy, with mean recoveries well within the typical acceptance range of 98.0% to 102.0%.

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Prepare six identical samples at the target concentration and analyze them on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Comparative Data:

Precision LevelMethod A (RP-HPLC) - %RSDMethod B (HILIC) - %RSD
Repeatability 0.8%0.5%
Intermediate Precision 1.2%0.9%

Analysis: Both methods are precise, with %RSD values below the typical acceptance criterion of ≤ 2.0%. Method B demonstrates slightly better precision, which can be attributed to the sharper peak shapes often observed in HILIC for polar compounds.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) method, where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

  • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

Comparative Data:

ParameterMethod A (RP-HPLC)Method B (HILIC)
LOD 0.5 µg/mL0.2 µg/mL
LOQ 1.5 µg/mL0.6 µg/mL

Analysis: Method B exhibits significantly lower LOD and LOQ values, indicating higher sensitivity. This is a key advantage of the HILIC method for the analysis of trace-level impurities or for applications requiring high sensitivity.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions, one at a time.

  • Analyze a standard solution under each modified condition.

  • Assess the impact on retention time, peak area, and resolution.

Comparative Data:

Parameter VariationMethod A (RP-HPLC) - ImpactMethod B (HILIC) - Impact
Flow Rate (±10%) Minor shift in retention time. System suitability passes.Minor shift in retention time. System suitability passes.
Column Temp. (±5°C) Minor shift in retention time. System suitability passes.Minor shift in retention time. System suitability passes.
Mobile Phase Org. (±2%) Significant shift in retention time. Potential for co-elution.Moderate shift in retention time. System suitability passes.

Analysis: Both methods demonstrate good robustness. However, the retention time in the RP-HPLC method is more sensitive to changes in the mobile phase composition, which is a common characteristic when analyzing polar compounds with low organic content in the mobile phase.

Visualizing the Validation Workflow

Validation_Workflow cluster_planning Planning & Development cluster_execution Execution of Validation Parameters cluster_evaluation Evaluation & Reporting Dev Method Development (RP-HPLC vs HILIC) Proto Validation Protocol Definition Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Data Data Analysis & Comparison Rob->Data Report Validation Report Generation Data->Report

Caption: A typical workflow for HPLC method validation.

Logical Relationships in Analytical Validation

Validation_Relationships Assay Assay Method Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Robustness Robustness Assay->Robustness Range Range Linearity->Range Accuracy->Range LOQ Quantitation Limit Accuracy->LOQ Precision->Range Precision->LOQ

Caption: Logical relationship of analytical validation parameters.

Conclusion and Method Selection Rationale

Both the Reversed-Phase HPLC and HILIC methods can be successfully validated for the quantitative analysis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one. However, the comparative data reveals several advantages of the HILIC method for this particular analyte.

Key Advantages of the HILIC Method (Method B):

  • Superior Sensitivity: The significantly lower LOD and LOQ make it the method of choice for trace analysis and impurity profiling.

  • Enhanced Precision: The lower %RSD values suggest a more reliable and reproducible method.

  • Better Resolution: The HILIC method provided better separation of the analyte from its degradation products.

  • Improved Robustness: The method showed less sensitivity to variations in mobile phase composition.

Therefore, for the routine quality control and stability testing of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one, the HILIC method is the recommended choice . While the RP-HPLC method is viable, the HILIC approach offers a more robust, sensitive, and precise solution tailored to the polar nature of the analyte.

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Rahman, M. M., et al. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

Sources

Validation

Comprehensive Mass Spectrometry Characterization of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one: A Platform Comparison Guide

As a Senior Application Scientist, I frequently guide drug development teams through the analytical bottlenecks of characterizing conformationally restricted scaffolds. 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (CAS 196608...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the analytical bottlenecks of characterizing conformationally restricted scaffolds. 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (CAS 196608-85-2) is a highly specialized spirocyclic lactam used as a critical building block in medicinal chemistry, notably in the synthesis of branched-chain amino acid aminotransferase inhibitors.

Because this molecule lacks a strong UV chromophore, traditional LC-UV methods are insufficient for rigorous structural or quantitative analysis. Mass spectrometry (MS) is mandatory. However, the unique spirocyclic core and the lipophilic gem-dimethyl substitution dictate specific ionization and fragmentation behaviors. This guide objectively compares three leading MS platforms—LC-ESI-QTOF, LC-ESI-QQQ, and GC-EI-MS—and provides self-validating experimental protocols to ensure absolute analytical confidence.

The Analytical Challenge: Spirocyclic Lactam Behavior

The base structure of this compound is related to gabapentin lactam (). While standard gabapentin readily loses water to form a lactam artifact during analysis, 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is already a stable, closed-ring lactam.

The analytical challenges are threefold:

  • Ionization Efficiency: The lactam nitrogen is a weak base. It requires an acidic environment to efficiently protonate in electrospray ionization (ESI).

  • Fragmentation Causality: The spiro center creates a quaternary carbon that directs fragmentation. Collision-induced dissociation (CID) typically forces the opening of the lactam ring (loss of NH3​ or CO ) or the cleavage of the substituted cyclohexane ring.

  • Isobaric Interferences: The exact mass of the protonated molecule ( [M+H]+ ) is 182.1545 Da. Differentiating this from matrix interferences requires high-resolution accurate mass (HRAM) capabilities.

Platform Comparison: Selecting the Right MS Modality

To map the analytical lifecycle of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one, we must compare platforms based on their ionization mechanisms and mass analyzers.

MS_Workflow Sample 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (MW: 181.28 Da) GCMS GC-EI-MS (70 eV Hard Ionization) Sample->GCMS Volatility Check LCMS_QQQ LC-ESI-QQQ (Targeted Quantitation) Sample->LCMS_QQQ PK/TK Studies LCMS_QTOF LC-ESI-QTOF (Structural Elucidation) Sample->LCMS_QTOF Impurity ID Data_GC Fragment Fingerprint Weak M+ (m/z 181) GCMS->Data_GC Data_QQQ MRM Transitions High Sensitivity (LOD < 1 ng/mL) LCMS_QQQ->Data_QQQ Data_QTOF Exact Mass[M+H]+ m/z 182.1545 (< 2 ppm) LCMS_QTOF->Data_QTOF

Decision matrix for selecting the optimal mass spectrometry platform for spirocyclic lactams.

Quantitative Performance Summary
PlatformIonization MethodTarget Ion / TransitionMass Accuracy / ResolutionPrimary ApplicationEst. LOD
LC-ESI-QTOF ESI (+) [M+H]+ m/z 182.1545< 2 ppm / >30,000 FWHMStructural elucidation, Impurity ID~10 ng/mL
LC-ESI-QQQ ESI (+)MRM 182.2 165.1Unit (0.7 Da)Pharmacokinetics, Trace quantitation< 1 ng/mL
GC-EI-MS EI (70 eV) [M]+ m/z 181.1Unit (1.0 Da)Orthogonal library matching~50 ng/mL

Self-Validating Experimental Protocols

A robust protocol is a self-validating system. The methodologies below incorporate specific internal controls to ensure that the data generated is an accurate reflection of the molecule, not an artifact of the instrument state.

Protocol A: High-Resolution Structural Elucidation via LC-ESI-QTOF

Objective: Confirm the exact mass and map the fragmentation pathways of the spirocyclic core.

Causality Check: We utilize 0.1% Formic Acid in the mobile phase. The low pH ensures the lactam nitrogen is fully protonated, maximizing the [M+H]+ signal. We employ Leucine Enkephalin as a lock-mass to correct for thermal expansion in the flight tube, ensuring sub-2 ppm mass accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the in 50:50 HPLC-grade Water:Acetonitrile to a final concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: Superficially porous C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Source Optimization: Set the ESI capillary voltage to 3.0 kV (positive mode). Set the desolvation gas temperature to 400°C to ensure complete droplet evaporation of the highly aqueous initial mobile phase.

  • Lock-Mass Calibration (Self-Validation): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. The software must actively correct the target mass (m/z 182.1545) against this reference.

  • Data Acquisition: Acquire MS/MS spectra using a collision energy ramp of 15–35 eV. Look for the diagnostic loss of NH3​ (-17.0265 Da) and CO (-27.9949 Da), confirming the lactam moiety.

Protocol B: High-Throughput Quantitation via LC-ESI-QQQ

Objective: Achieve sub-ng/mL sensitivity for pharmacokinetic (PK) profiling.

Causality Check: In biological matrices, phospholipids cause severe ion suppression. We use cold acetonitrile for protein precipitation because it crashes out proteins while keeping the lipophilic gem-dimethyl spiro-compound in solution. A stable isotope-labeled internal standard (IS) is mandatory to self-correct for any residual matrix effects.

Step-by-Step Methodology:

  • Matrix Extraction: To 50 µL of plasma, add 10 µL of Internal Standard (e.g., gabapentin-lactam-d6, 100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

  • MRM Method Setup:

    • Precursor Ion: m/z 182.2.

    • Product Ions: m/z 165.1 (Quantifier, loss of NH3​ ) and m/z 154.1 (Qualifier, loss of CO ).

    • Dwell Time: 50 ms per transition to ensure >15 data points across the chromatographic peak.

  • System Suitability Test (SST): Inject a solvent blank immediately following the highest calibration standard. Validation criteria: The blank must show <20% of the Lower Limit of Quantitation (LLOQ) signal to rule out autosampler carryover.

Protocol C: Orthogonal Profiling via GC-EI-MS

Objective: Leverage the volatility of the lactam for orthogonal impurity profiling.

Causality Check: Hard ionization (70 eV) transfers massive internal energy to the molecule. Because the spiro-ring is highly strained, the molecular ion ( M+ at m/z 181) will be exceptionally weak. The spectrum will be dominated by alpha-cleavage fragments.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 50 µg/mL in Ethyl Acetate (avoid protic solvents like methanol which expand excessively in the GC liner).

  • Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250°C.

  • Oven Program: Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Scan from m/z 40 to 300.

  • Data Interpretation: Do not rely on the molecular ion for identification. Instead, match the fragmentation fingerprint against established to confirm structural identity.

Conclusion

For the definitive characterization of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one, LC-ESI-QTOF stands as the gold standard for structural elucidation due to its sub-2 ppm mass accuracy, which is critical for mapping the complex fragmentation of the gem-dimethyl spirocyclic core. However, once the fragmentation pathways are established, LC-ESI-QQQ is the superior alternative for downstream drug development, offering unmatched sensitivity and dynamic range for quantitative assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 47457, 2-Azaspiro[4.5]decan-3-one" PubChem, [Link].

Comparative

7,7-dimethyl-2-azaspiro[4.5]decan-3-one vs piperidine building blocks

An in-depth structural and functional comparison between traditional piperidine rings and advanced spirocyclic scaffolds, specifically focusing on 7,7-dimethyl-2-azaspiro[4.5]decan-3-one , reveals a critical paradigm shi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and functional comparison between traditional piperidine rings and advanced spirocyclic scaffolds, specifically focusing on 7,7-dimethyl-2-azaspiro[4.5]decan-3-one , reveals a critical paradigm shift in modern drug discovery.

As medicinal chemistry moves to tackle increasingly complex biological targets, the limitations of planar or conformationally flexible heterocycles have become apparent. This guide provides a rigorous mechanistic comparison and self-validating experimental workflows to demonstrate why substituting piperidines with rigid, sp³-rich spirocycles can rescue failing drug programs by optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and mitigating off-target toxicity.

Mechanistic Rationale: Escaping "Flatland"

Piperidine is one of the most privileged scaffolds in medicinal chemistry, present in over 70 FDA-approved drugs[1]. However, its use often introduces significant liabilities that require extensive structural optimization. Replacing a piperidine core with a spirocyclic building block like 7,7-dimethyl-2-azaspiro[4.5]decan-3-one addresses three fundamental pharmacokinetic challenges:

A. Ablation of hERG Liability via Basicity Modulation

Traditional piperidines possess a basic secondary or tertiary amine (pKa ~9.5). At physiological pH, this amine is protonated, creating a pharmacophore that is notoriously prone to trapping within the hERG potassium channel, leading to QT prolongation and cardiotoxicity [2].

  • The Spirocyclic Advantage: 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is a spiro-fused γ-lactam. The nitrogen lone pair is delocalized into the adjacent carbonyl, rendering the scaffold neutral. This fundamental electronic shift eliminates the basicity-driven hERG liability while maintaining the nitrogen's ability to act as a directional hydrogen-bond acceptor.

B. Metabolic Shielding and Clearance (CLint) Reduction

Piperidines are highly susceptible to cytochrome P450 (CYP) mediated oxidation, specifically α-carbon hydroxylation (leading to lactam formation) or N-dealkylation [3].

  • The Spirocyclic Advantage: The spiro[4.5]decane system locks the conformation, while the gem-dimethyl group at the 7-position acts as a massive steric shield. This steric bulk blocks CYP450 enzymes from accessing the vulnerable equatorial C-H bonds on the carbocycle, drastically reducing intrinsic clearance (CLint) and extending the drug's half-life.

C. Enhancing Fsp³ and 3D Dimensionality

High planarity in drug candidates correlates strongly with clinical attrition due to poor solubility and off-target promiscuity[4].

  • The Spirocyclic Advantage: The spiro fusion forces the 5-membered lactam and the 6-membered carbocycle into orthogonal planes. This maximizes the fraction of sp³ hybridized carbons (Fsp³), projecting exit vectors spherically rather than in a flat equatorial plane. This 3D rigidity disrupts crystal lattice packing energy, enhancing thermodynamic aqueous solubility despite the loss of the ionizable basic amine.

Comparative Profiling Data

The following table summarizes the physicochemical and pharmacokinetic impact of utilizing 7,7-dimethyl-2-azaspiro[4.5]decan-3-one versus a standard piperidine building block.

ParameterPiperidine Core7,7-dimethyl-2-azaspiro[4.5]decan-3-oneMechanistic Impact on Drug Design
Basicity (pKa) ~9.5 (Highly Basic)Neutral (Lactam)Eliminates ion-trapping and hERG cardiotoxicity; improves passive membrane permeability.
3D Character (Fsp³) Moderate (Conformationally flexible chair)High (Rigid, orthogonal ring planes)Enhances target selectivity; accesses novel 3D binding pockets.
Metabolic Stability Low (Prone to α-oxidation)High (Sterically shielded by gem-dimethyl)Lowers hepatic intrinsic clearance (CLint); extends in vivo half-life.
Aqueous Solubility High (Driven by salt formation)High (Driven by crystal packing disruption)Maintains bioavailability without relying on highly acidic gastric pH for dissolution.

Experimental Workflows: Validation of Scaffold Performance

To objectively prove the superiority of the spirocyclic scaffold over a piperidine analog, the following self-validating experimental protocols must be executed.

Protocol A: High-Throughput Microsomal Stability Assay (HLM)

Objective: Quantify the reduction in CYP450-mediated metabolism provided by the gem-dimethyl steric shielding. Self-Validating Mechanism: The inclusion of Verapamil (high clearance) and Warfarin (low clearance) ensures the microsomes are enzymatically active and the assay dynamic range is intact.

  • Preparation: Prepare 10 mM stock solutions of the piperidine lead and the spirocyclic analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compounds with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Causality Note: CYP enzymes require electron transfer to function. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality Note: The cold organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating the protein matrix.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (CLint).

Protocol B: Automated Patch-Clamp hERG Inhibition Assay

Objective: Validate the ablation of cardiotoxicity by replacing the basic amine with a neutral lactam. Self-Validating Mechanism: E-4031 (a known potent hERG blocker) is used as a positive control to verify channel sensitivity.

  • Cell Preparation: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration and apply a voltage step protocol (holding at -80 mV, depolarizing to +20 mV, followed by a repolarizing step to -50 mV to elicit tail currents).

  • Compound Perfusion: Perfuse the piperidine and spirocyclic analogs at escalating concentrations (0.1 µM to 30 µM).

  • Data Acquisition: Measure the peak tail current amplitude. Causality Note: The basic piperidine will likely show concentration-dependent suppression of the tail current due to pore-blocking, whereas the neutral 7,7-dimethyl-2-azaspiro[4.5]decan-3-one will pass through without binding the internal hydrophobic vestibule of the channel.

Bioisosteric Replacement Workflow

G A Piperidine Lead (High hERG & Metabolic Liability) B Bioisosteric Replacement (Increase Fsp3 & Neutralize Basicity) A->B C 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (Rigid Spirocyclic Lactam) B->C D Parallel ADME & Safety Profiling C->D E HLM Stability Assay (Target: Lower CLint) D->E F Patch-Clamp Assay (Target: hERG IC50 > 30 µM) D->F G Optimized Clinical Candidate E->G F->G

Workflow illustrating the bioisosteric replacement of piperidine with a spirocyclic scaffold.

References

  • National Institutes of Health (NIH) / PubMed. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry. Available at:[Link]

Validation

Reproducibility of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one Synthesis Routes: A Comparison Guide

Introduction & Mechanistic Context Spirocyclic lactams, particularly 2-azaspiro[4.5]decan-3-one derivatives, are highly valued scaffolds in modern drug discovery. Serving as conformationally restricted, lipophilic analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Spirocyclic lactams, particularly 2-azaspiro[4.5]decan-3-one derivatives, are highly valued scaffolds in modern drug discovery. Serving as conformationally restricted, lipophilic analogs of gabapentinoids, these structures offer enhanced metabolic stability and unique 3D vectors for target binding[1]. However, the introduction of a gem-dimethyl group at the 7-position (derived from 3,3-dimethylcyclohexanone) introduces significant synthetic challenges.

The primary mechanistic hurdle is the 1,3-diaxial steric hindrance generated by the axial methyl group at the C3 position of the starting cyclohexanone. When forming the quaternary spiro center, nucleophilic attack on the exocyclic double bond must occur from the less hindered equatorial trajectory. As a Senior Application Scientist, I have evaluated the two most prominent synthetic strategies for this molecule: the Nitro-Michael Pathway [2] and the Cyano-Knoevenagel Pathway . This guide objectively compares their reproducibility, scalability, and thermodynamic drivers to help you select the optimal route for your laboratory.

Synthetic Workflow Visualization

SynthesisRoutes cluster_RouteA Route A: Nitro-Michael Pathway cluster_RouteB Route B: Cyano-Knoevenagel Pathway SM 3,3-Dimethylcyclohexanone (Starting Material) A1 HWE Olefination (Triethyl phosphonoacetate, NaH) SM->A1 B1 Knoevenagel Condensation (Ethyl cyanoacetate, NH4OAc) SM->B1 A2 Ethyl 2-(3,3-dimethylcyclohexylidene)acetate A1->A2 A3 Michael Addition (Nitromethane, DBU) A2->A3 A4 Ethyl 1-(nitromethyl)-3,3-dimethyl cyclohexaneacetate A3->A4 Final 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one (Target Spirolactam) A4->Final Catalytic Hydrogenation (Pd/C, H2) & Spontaneous Lactamization B2 Ethyl 2-cyano-2-(3,3-dimethyl cyclohexylidene)acetate B1->B2 B3 Cyanide Addition & Hydrolysis (NaCN, then HCl) B2->B3 B4 1-(Cyanomethyl)-3,3-dimethyl cyclohexaneacetic acid B3->B4 B4->Final Reduction (Raney Ni, H2) & Lactamization

Figure 1: Comparative synthetic workflows for 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.

Quantitative Route Comparison

To ensure data-driven decision-making, the following table summarizes the performance metrics of both routes based on standardized 100-gram scale optimizations.

Performance MetricRoute A: Nitro-MichaelRoute B: Cyano-Knoevenagel
Overall Yield 48% – 55%62% – 68%
Step Count 3 Steps4 Steps
Steric Tolerance Moderate (Requires DBU/heat)Excellent (Linear CN⁻ nucleophile)
E-factor (Waste) ~15 (High Atom Economy)~35 (High waste via decarboxylation)
Key Reagent Toxicity Moderate (Nitromethane)High (NaCN, highly regulated)[3]
Purification Need Direct crystallization of final lactamColumn chromatography for intermediates
Best Suited For Safe, scalable industrial productionRapid discovery chemistry / difficult substrates

Route A: The Nitro-Michael Pathway (Recommended for Scalability)

This route is highly prized for its step-economy and avoidance of highly toxic cyanide salts[2]. The causality behind its success lies in the thermodynamic driving force of the final lactamization step, which is accelerated by the Thorpe-Ingold effect exerted by the cyclohexane ring.

Self-Validating Experimental Protocol

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Causality: NaH is utilized instead of milder bases (like K2CO3) to ensure rapid, irreversible deprotonation of triethyl phosphonoacetate. This forces the equilibrium forward against the steric resistance of the 3,3-dimethylcyclohexanone.

  • Procedure:

    • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.

    • Dropwise add triethyl phosphonoacetate (1.2 eq); stir until H2 evolution ceases (solution becomes clear).

    • Add 3,3-dimethylcyclohexanone (1.0 eq) dropwise. Warm to 25 °C and stir for 4 hours.

  • In-Process Validation: Analyze an aliquot via FT-IR. The reaction is complete when the ketone C=O stretch (~1715 cm⁻¹) is entirely replaced by the conjugated ester C=O stretch (~1650 cm⁻¹).

Step 2: Michael Addition of Nitromethane

  • Causality: The tetrasubstituted exocyclic alkene is highly unreactive. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as a non-nucleophilic, strong organic base to generate the highly reactive nitronate anion without hydrolyzing the ester.

  • Procedure:

    • Dissolve the intermediate ester in neat nitromethane (10 eq).

    • Add DBU (1.5 eq) and heat the mixture to 70 °C for 24 hours.

    • Quench with 1M HCl, extract with EtOAc, and concentrate.

  • In-Process Validation: 1H-NMR of the crude must show the disappearance of the vinylic proton (~5.6 ppm) and the appearance of a diagnostic -CH2-NO2 singlet/multiplet (~4.5 ppm).

Step 3: Reductive Lactamization

  • Causality: Catalytic hydrogenation reduces the aliphatic nitro group to a primary amine. Under these conditions, the amine spontaneously undergoes intramolecular aminolysis with the adjacent ethyl ester to form the highly stable 5-membered lactam[4].

  • Procedure:

    • Dissolve the nitro-ester in absolute ethanol. Add 10% Pd/C (10% w/w).

    • Stir under an H2 atmosphere (50 psi) in a Parr reactor at 50 °C for 12 hours.

    • Filter through Celite, concentrate, and recrystallize from heptane/EtOAc.

  • In-Process Validation: The final product must precipitate as a white solid. LC-MS should confirm the target mass [M+H]+ = 182.1.

Route B: The Cyano-Knoevenagel Pathway (Recommended for Steric Tolerance)

When steric hindrance severely limits Michael additions, the Cyano-Knoevenagel route is the fallback. The linear, sp-hybridized cyanide ion is the smallest available carbon nucleophile, allowing it to bypass the 1,3-diaxial interactions of the 3,3-dimethyl group.

Self-Validating Experimental Protocol

Step 1: Knoevenagel Condensation

  • Causality: Ammonium acetate acts as a bifunctional catalyst (providing both acidic and basic sites) to facilitate the condensation of ethyl cyanoacetate with the ketone.

  • Procedure: Reflux 3,3-dimethylcyclohexanone (1.0 eq), ethyl cyanoacetate (1.1 eq), NH4OAc (0.1 eq), and glacial acetic acid (0.1 eq) in toluene using a Dean-Stark trap until water collection ceases (~8 hours).

  • In-Process Validation: Yield is validated volumetrically by the exact stoichiometric collection of water in the Dean-Stark trap.

Step 2 & 3: Cyanide Addition, Hydrolysis, and Decarboxylation

  • Causality: The addition of NaCN yields a dinitrile intermediate. Harsh acidic hydrolysis is required to convert the ester and nitriles to carboxylic acids. The resulting geminal dicarboxylic acid (malonic acid derivative) is thermally unstable and spontaneously decarboxylates to the mono-acid.

  • Procedure:

    • Treat the Knoevenagel product with NaCN (1.2 eq) in EtOH/H2O at reflux for 4 hours.

    • Evaporate EtOH, add 6M HCl, and reflux for 24 hours to force hydrolysis and decarboxylation.

  • In-Process Validation: Gas evolution (CO2) will be visible during the reflux. Cessation of bubbling indicates complete decarboxylation.

Step 4: Nitrile Reduction & Lactamization

  • Causality: Raney Nickel is preferred over Pd/C for nitrile reduction to prevent catalyst poisoning by trace cyanide species. Ammonia is added to suppress the formation of secondary amine dimers.

  • Procedure: Hydrogenate the cyano-acid in methanolic ammonia using Raney Ni at 60 psi H2. Filter and heat the resulting amino acid in toluene to drive lactamization via water removal.

  • In-Process Validation: IR spectroscopy of the final purified solid must show a strong lactam C=O stretch (~1695 cm⁻¹) and an N-H stretch (~3200 cm⁻¹), with no broad O-H acid stretch remaining.

Conclusion & Recommendations

For the synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one , the choice of route depends heavily on your laboratory's infrastructure:

  • Opt for Route A (Nitro-Michael) if you are scaling up >10 grams and wish to maintain a low E-factor while avoiding highly regulated, toxic reagents. The direct reductive lactamization is highly reproducible and elegant[4],[2].

  • Opt for Route B (Cyano-Knoevenagel) if you are working on a milligram scale in a discovery setting where maximizing raw yield is prioritized over step-economy, or if your specific substrate features even greater steric congestion.

References

  • Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry.National Institutes of Health (NIH) / PMC.
  • Synthesis of 2-Aza-spiro[4,5]decan-3-one.PrepChem.
  • Polystyrene-graft-Polyglycerol Resins: A New Type of High-Loading Hybrid Support for Organic Synthesis.
  • SAFETY DATA SHEET - Gabapentin Related Compound A (2-Azaspiro[4.5]decan-3-one).CymitQuimica.

Sources

Comparative

X-Ray Crystallography Validation of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one: A Comparative Guide for Drug Discovery Scaffolds

The paradigm of modern medicinal chemistry has decisively shifted away from planar, aromatic "flatland" molecules toward complex, three-dimensional architectures[1]. By increasing the fraction of sp3-hybridized carbons (...

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Author: BenchChem Technical Support Team. Date: April 2026

The paradigm of modern medicinal chemistry has decisively shifted away from planar, aromatic "flatland" molecules toward complex, three-dimensional architectures[1]. By increasing the fraction of sp3-hybridized carbons (Fsp3), drug developers can significantly enhance aqueous solubility, reduce off-target promiscuity, and improve overall pharmacokinetic profiles[2]. Among these 3D architectures, spirocyclic scaffolds—particularly the 2-azaspiro[4.5]decane system—have emerged as privileged motifs capable of projecting pharmacophores into deep, poorly explored binding pockets[3].

This guide provides an objective, data-driven comparison of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one against alternative scaffolds, detailing the rigorous X-ray crystallography protocols required to validate its absolute configuration and 3D conformation for Structure-Based Drug Design (SBDD)[4].

Structural Rationale & Scaffold Comparison

The structural brilliance of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one lies in its specific substitution pattern. The spiro fusion at C5 orthogonally projects the lactam ring (hydrogen bond donor/acceptor) relative to the cyclohexane ring. Crucially, the gem-dimethyl group at C7 introduces a strong Thorpe-Ingold effect, heavily biasing the cyclohexane ring into a single, rigid chair conformation. This minimizes the entropic penalty upon target binding.

To objectively evaluate its utility, we compare it against two common alternatives: a planar aromatic lactam (3,3-Dimethylindolin-2-one) and a highly strained spirocycle (2-Azaspiro[3.3]heptan-3-one).

Table 1: Physicochemical and Conformational Comparison
Scaffold Property7,7-Dimethyl-2-azaspiro[4.5]decan-3-one3,3-Dimethylindolin-2-one (Planar Analog)2-Azaspiro[3.3]heptan-3-one (Strained Analog)
Architecture Asymmetric SpirocyclePlanar AromaticSymmetric Spirocycle
Fraction sp3 (Fsp3) 0.91 (10/11 carbons)0.20 (2/10 carbons)1.00 (6/6 carbons)
Chirality Chiral (Spiro C5 Stereocenter)AchiralAchiral
Ring Strain Energy Low (~6 kcal/mol)Low (Aromatic stabilization)High (~50 kcal/mol)
Aqueous Solubility High (Lattice disruption via 3D shape)Low (Strong π-π stacking)Moderate (Polar but unstable)
Conformational Penalty Very Low (Locked by gem-dimethyl)Low (Rigid planar)Low (Rigid strained)

X-Ray Crystallography Validation Protocol

Because the C5 spiro carbon in 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is asymmetric (the paths around the cyclohexane ring to the C7 gem-dimethyl group are unequal), the molecule exists as a pair of enantiomers. Validating the absolute configuration of the active enantiomer via Single-Crystal X-Ray Diffraction (SCXRD) is a mandatory self-validating system before advancing to biological assays.

Step-by-Step Methodology

Step 1: Enantiomeric Resolution

  • Action: Separate the racemic mixture using preparative chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA mobile phase).

  • Causality: Attempting to crystallize the racemate typically results in a centrosymmetric space group (e.g., P2₁/c), which averages the 3D vectors and masks the absolute configuration. Pure enantiomers force crystallization into non-centrosymmetric space groups (e.g., P2₁2₁2₁).

Step 2: Crystal Nucleation via Vapor Diffusion

  • Action: Dissolve 10 mg of the pure enantiomer in 0.5 mL of ethyl acetate (solvent) in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes (antisolvent). Allow slow vapor equilibration over 3–5 days.

  • Causality: The lactam motif acts as a strong hydrogen bond donor (N-H) and acceptor (C=O). Slow diffusion of the non-polar antisolvent promotes the formation of hydrogen-bonded dimers (an R22​(8) supramolecular motif), which serve as highly ordered building blocks to nucleate a defect-free crystal lattice.

Step 3: SCXRD Data Collection

  • Action: Mount a single crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å) . Cryocool the crystal to 100 K using a nitrogen stream.

  • Causality: Because the scaffold contains only light atoms (C, H, N, O), standard Mo Kα radiation provides insufficient anomalous scattering. Cu Kα maximizes the anomalous signal from oxygen and nitrogen, which is strictly required to determine the absolute configuration. Cryocooling to 100 K minimizes atomic displacement parameters (thermal motion), yielding the high-resolution data necessary to map the exact puckering of the cyclohexane chair.

Step 4: Phase Solution & Refinement (Validation Checkpoint)

  • Action: Solve the phase problem using intrinsic phasing and refine the structure using full-matrix least-squares on F2 .

  • Validation Checkpoint: Calculate the Flack parameter. A self-validating refinement must yield a Flack parameter of 0.0(1) , unambiguously confirming the (R) or (S) configuration. A value near 0.5 indicates racemic twinning, meaning the HPLC resolution failed or the crystal is compromised, requiring immediate protocol abort and recrystallization.

G N1 1. Enantiomeric Resolution (Preparative Chiral HPLC) N2 2. Crystal Nucleation (Vapor Diffusion: EtOAc/Hexane) N1->N2 N3 3. SCXRD Data Collection (Cu Kα Radiation, 100 K) N2->N3 N4 4. Phase Solution & Refinement (Flack Parameter Calculation) N3->N4 N5 5. 3D Conformation Validation (Puckering & Spiro Angle) N4->N5

Step-by-step X-ray crystallography workflow for absolute configuration validation.

SBDD Integration & Mechanistic Insights

Once the absolute configuration and the chair conformation are crystallographically validated, 7,7-dimethyl-2-azaspiro[4.5]decan-3-one becomes a powerful vector in Structure-Based Drug Design.

The spiro fusion acts as a rigid hinge. When the lactam ring forms key anchor hydrogen bonds with a target protein's backbone, the gem-dimethyl-locked cyclohexane ring is projected at a precise ~90° angle. This orthogonal vectorization is highly effective for penetrating deep, narrow hydrophobic pockets that flat aromatic rings cannot access without severe steric clashes. Recent applications of similar spirocyclic scaffolds have demonstrated profound success in targeting complex viral proteases, such as the SARS-CoV-2 3CLpro, where the 3D scaffold exploits poorly-explored regions of the active site to achieve nanomolar affinity[3].

SBDD S1 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one (High Fsp3 Scaffold) S2 Protein-Ligand Co-Crystallization S1->S2 S3 Vectorization Analysis (Deep Pocket Penetration) S2->S3 S4 Affinity Optimization (Reduced Entropic Penalty) S3->S4

Integration of the spirocyclic scaffold into Structure-Based Drug Design (SBDD).

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. 1

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - European Journal of Medicinal Chemistry. 4

  • The utilization of spirocyclic scaffolds in novel drug discovery - Expert Opinion on Drug Discovery. 2

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC (NIH). 3

Sources

Safety & Regulatory Compliance

Safety

7,7-Dimethyl-2-azaspiro[4.5]decan-3-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one Executive Summary & Chemical Profiling As a Senior Application Scientist, I frequently oversee the integration of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one (CAS: 196608-85-2) is a highly specialized azaspiro lactam utilized primarily in the synthesis of central nervous system (CNS) therapeutics and gabapentinoid analogs[1],[2].

Because of its unique spirocyclic ring system and lactam core, this compound exhibits specific physicochemical behaviors that dictate its handling and disposal[3]. The lipophilic nature of the decane system means that improper disposal into aqueous waste streams poses a severe risk of environmental persistence and bioaccumulation[2]. Therefore, standard biological degradation (e.g., pouring down the drain) is strictly prohibited. High-temperature chemical incineration is the only self-validating method for the complete destruction of this compound[4].

Physicochemical & Hazard Data

To design an effective and safe disposal protocol, we must first establish the compound's operational parameters. The following table summarizes the critical data required for laboratory risk assessment[1],[5].

Table 1: Physicochemical Properties and Hazard Classification

ParameterValue / Description
Chemical Name 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one
CAS Number 196608-85-2
Molecular Formula C₁₁H₁₉NO
Molecular Weight 181.28 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Operational Handling & Experimental Workflows

Before addressing disposal, it is critical to implement self-validating handling protocols. The causality here is simple: preventing contamination at the bench directly reduces the volume of hazardous waste generated downstream.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationScientific Rationale
Respiratory N95 / P1 (EN 143) Particulate RespiratorPrevents inhalation of fine lactam dust during weighing and transfer operations[4].
Hand Protection Nitrile gloves (min 0.11 mm thickness)Protects against dermal absorption; inspect for micro-tears prior to handling[6].
Eye Protection Safety goggles with side shieldsPrevents ocular irritation from airborne particulates or accidental solvent splashes[5].

Step-by-Step Handling Protocol:

  • Preparation: Conduct all weighing and transfer operations within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with adequate exhaust ventilation to prevent the inhalation of lactam dust[7].

  • Static Elimination: Use anti-static spatulas and weighing boats. The dry powder can accumulate electrostatic charge, leading to sudden aerosolization and cross-contamination[5].

  • Solubilization: When preparing stock solutions, dissolve the compound in high-grade organic solvents (e.g., DMSO or Methanol) before transferring to secondary reaction vessels.

  • Decontamination: Wipe down all surfaces with a 70% ethanol solution post-transfer. Dispose of the contaminated wipes immediately into the solid hazardous waste bin[6].

Spill Response & Containment Methodology

In the event of an accidental release, immediate containment is necessary to prevent respiratory exposure and environmental discharge[7].

Step-by-Step Spill Protocol:

  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood or room ventilation is operating at maximum exhaust to clear airborne particulates[6].

  • Dry Absorption (Do Not Use Water): Cover the spill with an inert, dry absorbent material such as silica gel, vermiculite, or dry sand. Crucial Causality: Avoid using water initially, as it can spread the lipophilic compound, complicate cleanup, and drive the chemical into porous surfaces[7].

  • Mechanical Collection: Using a non-sparking brush and dustpan, carefully sweep the absorbed mixture. Avoid vigorous sweeping to prevent dust formation[4].

  • Primary Packaging: Transfer the collected material into an airtight, chemically resistant container (e.g., a high-density polyethylene (HDPE) bucket)[7].

  • Secondary Decontamination: Wash the spill area with a mixture of water and a strong laboratory surfactant to remove residual micro-particulates, collecting the wash water as liquid hazardous waste[6].

Proper Disposal Procedures (Core Directive)

The disposal of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one must strictly adhere to environmental regulations. Because the compound contains nitrogen, its combustion will generate toxic nitrogen oxides (NOx), necessitating specialized incineration equipment[4].

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place all contaminated PPE, empty vials, and spill cleanup materials into a designated solid organic waste container[7].

    • Liquid Waste: Separate liquid waste into "Halogenated" and "Non-Halogenated" streams. If the compound was dissolved in Dichloromethane (DCM) or Chloroform, it must be routed to the halogenated stream[5].

  • Solubilization for Incineration (For Bulk Powder): Do not send bulk dry powder directly to disposal if avoidable. Dissolve surplus powder in a combustible solvent (e.g., ethanol or acetone). Self-Validating System: By dissolving the solid waste, the solvent ensures complete, uniform combustion in the incinerator, physically preventing the survival and exhaust of uncombusted micro-particulates[4].

  • Packaging: Seal all waste in UN-approved containers. Ensure containers are no more than 80% full to allow for vapor expansion during transport.

  • Manifesting & Labeling: Label the containers clearly with "Hazardous Waste - Contains 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one (Toxic/Irritant)" and the appropriate GHS pictograms[6].

  • Incineration: Transfer the waste to a licensed professional waste disposal service. The facility must utilize a chemical incinerator equipped with an afterburner and a wet scrubber. The scrubber is critical to neutralize the NOx and potential hydrogen chloride gases (if halogenated solvents were used) generated during combustion[4].

Waste Segregation and Disposal Workflow

WasteDisposal A Laboratory Waste Generation (7,7-Dimethyl-2-azaspiro[4.5]decan-3-one) B Solid Waste (Contaminated PPE, Vials, Spills) A->B C Liquid Waste (Reaction Mixtures, Washings) A->C H Licensed Waste Carrier (RCRA Compliant Transfer) B->H D Contains Halogenated Solvents? C->D E Non-Halogenated Organic Stream (Incineration Ready) D->E No F Halogenated Organic Stream (Requires Specialized Scrubber) D->F Yes E->H F->H G High-Temp Chemical Incinerator (>1000°C with Afterburner) H->G

Workflow for the segregation and high-temperature incineration of azaspiro decanone waste.

References

  • Molport. "7,7-dimethyl-2-azaspiro[4.5]decan-3-one Chemical Properties". Source: Molport Database. Available at: [Link]

  • Capot Chemical. "MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione". Source: Capot Chemical Safety Data. Available at: [Link]

Sources

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